Ethyl N-ethyl-beta-alaninate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(ethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRWEHBBGLCEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946466 | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23651-62-9 | |
| Record name | N-Ethyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-ethyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-ethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethyl N-ethyl-beta-alaninate: A Comprehensive Physicochemical Guide for the Research Professional
Abstract
This technical guide provides an in-depth analysis of the essential physicochemical characteristics of Ethyl N-ethyl-beta-alaninate (CAS No. 23651-62-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a practical, field-tested perspective on the interpretation of these properties and the experimental methodologies crucial for their validation. We will explore the compound's chemical and structural identity, its key physical properties, a detailed spectroscopic profile, solubility characteristics, and acid-base behavior. Each section is supported by detailed, replicable experimental protocols and authoritative references, ensuring a robust and reliable resource for laboratory applications.
Introduction: The Significance of N-Alkylated Beta-Amino Esters
This compound, an N-substituted derivative of the naturally occurring beta-amino acid, β-alanine, belongs to a class of compounds of significant interest in synthetic chemistry and pharmaceutical development. The introduction of the N-ethyl group and the ethyl ester moiety dramatically alters the physicochemical profile compared to the parent amino acid, transforming it from a hydrophilic, zwitterionic solid into a lipophilic, liquid base.
Understanding the precise physicochemical characteristics of this molecule is paramount for its effective application. For the synthetic chemist, these properties dictate purification strategies, reaction conditions, and storage requirements. For the drug development professional, they are critical inputs for formulation design, predicting absorption, distribution, metabolism, and excretion (ADME) profiles, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). This guide serves as a foundational document, providing the critical data and procedural knowledge necessary to harness the potential of this compound in a research and development setting.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. This compound is defined by its unique molecular structure and associated identifiers.
-
IUPAC Name: ethyl 3-(ethylamino)propanoate[1]
-
Synonyms: Ethyl N-ethyl-β-alaninate, Ethyl 3-ethylaminopropionate, N-ethyl-β-alanine ethyl ester[1]
-
CAS Number: 23651-62-9[1]
-
Molecular Formula: C₇H₁₅NO₂[1]
-
Molecular Weight: 145.20 g/mol [1]
-
Chemical Structure:
Source: PubChem CID 90223[1]
Core Physicochemical Properties
The physical state and bulk properties of a compound are fundamental to its handling, processing, and behavior in various matrices. While extensive experimental data for this compound is not widely published, a combination of computed values and data from close structural analogs allows for a reliable characterization profile.
| Property | Value | Source & Comments |
| Physical State | Liquid | Expected at standard temperature and pressure, based on analogs. |
| Boiling Point | ~180-190 °C (estimated) | No experimental data at atmospheric pressure found. Estimated based on trends for similar N-alkylated amino acid esters. For comparison, β-Alanine ethyl ester has a boiling point of 58 °C at 14 Torr. |
| Melting Point | Not Applicable (Liquid) | As a liquid at room temperature, the melting point is well below 0 °C. |
| Density | ~0.95 - 1.05 g/mL | No experimental data found. For comparison, the related Ethyl 3-(benzylamino)propionate has a density of 1.017 g/mL. |
| Refractive Index (n₂₀/D) | ~1.43 - 1.45 | No experimental data found. For comparison, Ethyl 3-(benzylamino)propionate has a refractive index of 1.504. |
| XLogP3 | 0.4 | Computed by PubChem. This value indicates a relatively low lipophilicity, suggesting some degree of water solubility.[1] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral characteristics of this compound, providing a benchmark for identity and purity assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the primary tool for elucidating the hydrogen framework of a molecule. For this compound in a deuterated solvent like CDCl₃, the following proton signals are predicted:
-
~4.1 ppm (quartet, 2H): The two protons of the ester methylene group (-O-CH₂ -CH₃), split by the adjacent methyl group.
-
~2.8 ppm (triplet, 2H): The two protons on the carbon adjacent to the ester carbonyl (-CH₂ -C=O).
-
~2.6 ppm (quartet, 2H): The two protons of the N-ethyl methylene group (-NH-CH₂ -CH₃), split by the adjacent methyl group.
-
~2.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen atom (-NH-CH₂ -).
-
~1.2 ppm (triplet, 3H): The three protons of the ester methyl group (-O-CH₂-CH₃ ).
-
~1.1 ppm (triplet, 3H): The three protons of the N-ethyl methyl group (-NH-CH₂-CH₃ ).
-
~1.5-2.0 ppm (broad singlet, 1H): The amine proton (-NH -). The chemical shift and multiplicity of this peak can vary significantly with concentration, temperature, and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are as follows:
-
~172 ppm: Ester carbonyl carbon (C =O).
-
~60 ppm: Ester methylene carbon (-O-CH₂ -CH₃).
-
~48 ppm: Carbon adjacent to the nitrogen (-NH-CH₂ -).
-
~44 ppm: N-ethyl methylene carbon (-NH-CH₂ -CH₃).
-
~35 ppm: Carbon adjacent to the carbonyl (-CH₂ -C=O).
-
~15 ppm: N-ethyl methyl carbon (-NH-CH₂-CH₃ ).
-
~14 ppm: Ester methyl carbon (-O-CH₂-CH₃ ).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.
-
~2850-2980 cm⁻¹ (strong, sharp): C-H stretching from the ethyl and methylene groups.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl group. This is a highly diagnostic peak.
-
~1180 cm⁻¹ (strong): C-O stretch of the ester linkage.
-
~1460 cm⁻¹ and ~1370 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide valuable information on the compound's molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 100.
-
Alpha-cleavage adjacent to the nitrogen atom, leading to various fragmentation pathways.
-
Loss of the ethyl group from the ester (-CH₂CH₃), resulting in a fragment at m/z = 116.
-
Solubility and Partition Coefficient (LogP)
The solubility of a compound in various solvents is a critical parameter for drug delivery, formulation, and purification. The LogP (partition coefficient between octanol and water) is a key indicator of a molecule's lipophilicity.
-
Aqueous Solubility: As a tertiary amine with a relatively short alkyl chain, this compound is expected to have some solubility in water, particularly under acidic conditions where the amine group is protonated to form a more soluble ammonium salt.
-
Organic Solubility: The compound is expected to be freely soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether).
-
LogP Insights: The computed XLogP3 value of 0.4 suggests a compound with a balanced hydrophilic-lipophilic character.[1] This is a crucial data point for ADME modeling, as it influences membrane permeability and distribution within biological systems.
Acid-Base Properties (pKa)
The secondary amine in this compound is a basic center, capable of accepting a proton. The pKa of its conjugate acid is a key determinant of its ionization state at a given pH.
-
Estimated pKa: The pKa of the conjugate acid of a typical secondary amine is around 10-11. The presence of the ester group two carbons away is expected to have a minor electron-withdrawing effect, potentially lowering the pKa slightly. A reasonable estimate for the pKa of the protonated form of this compound is in the range of 9.5 - 10.5 .
-
Significance in Drug Development: This pKa value indicates that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This has profound implications for its interaction with biological targets, its solubility, and its absorption characteristics.
Experimental Methodologies
To ensure scientific integrity, the following section details robust, step-by-step protocols for the synthesis and characterization of this compound. These methods are designed to be self-validating, with clear endpoints and criteria for success.
Synthesis: Michael Addition
A standard and efficient method for synthesizing N-alkylated-β-alanine esters is the Michael addition of an amine to an acrylate ester.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 equivalent) in ethanol (approx. 2-3 mL per mmol of acrylate).
-
Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add ethylamine (1.1 equivalents, typically as a solution in a solvent like THF or water) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Causality: The use of a slight excess of the amine helps to ensure complete consumption of the acrylate starting material. Ethanol is a suitable solvent as it readily dissolves both reactants. The reaction is typically exothermic, so initial cooling is a necessary safety precaution.
Caption: Synthetic workflow for this compound.
pKa Determination via Potentiometric Titration
This protocol allows for the empirical determination of the compound's pKa value.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution (to maintain constant ionic strength).
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.1 or 0.2 mL). Record the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This corresponds to the midpoint of the flattest region (buffer region) of the titration curve.
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of standardized acidic titrant. The self-validating nature comes from the characteristic sigmoidal shape of the titration curve, which confirms the presence of a single basic functional group being titrated.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The physicochemical properties of this compound define its behavior from the reaction flask to complex biological systems. This guide has provided a comprehensive overview of its chemical identity, physical characteristics, spectroscopic signature, solubility, and acid-base properties. By grounding this data in the context of practical experimental methodologies and field-proven insights, we establish a robust framework for the confident application of this compound in research and development. The provided protocols serve as a starting point for in-house validation, ensuring the quality and consistency required for high-level scientific inquiry.
References
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Chalmers University of Technology. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90223, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet Beta-Alanine. Retrieved from [Link]
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ResearchGate. (n.d.). Catalyzed synthesis of beta-amino acids esters. Retrieved from [Link]
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Cambridge University Press. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]
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MDPI. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Retrieved from [Link]
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ChemSynthesis. (2025). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate. Retrieved from [Link]
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ChemBK. (2024). ethyl N-acetyl-N-butyl-β-alaninate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88372, beta-Alanine, N,N-dimethyl-, ethyl ester. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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White Rose Research Online. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. Retrieved from [Link]
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Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910393, beta-Alanine, N-phenyl-, ethyl ester. Retrieved from [Link]
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Scilit. (2017). Physicochemical Properties of Amino Acid Surfactants and Their Use in Dyeing with Natural Plant Dyes. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Retrieved from [Link]
- Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
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Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88966, beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
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MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Retrieved from [Link]
Sources
A Comprehensive Guide to the Structural Analysis and Confirmation of Ethyl N-ethyl-beta-alaninate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl N-ethyl-beta-alaninate, with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol , is a β-amino acid ester derivative.[1][2] Such compounds serve as crucial building blocks and intermediates in the synthesis of various biologically active molecules and peptidomimetics.[3][4] Given their role in pharmaceutical and chemical research, unambiguous confirmation of their molecular structure and assessment of purity are paramount. A discrepancy in structure or the presence of impurities can significantly alter the chemical and biological properties of downstream products, leading to failed experiments or safety concerns.
This technical guide provides a comprehensive, multi-faceted analytical strategy for the structural elucidation and confirmation of this compound. Moving beyond a simple recitation of procedures, this document details the causality behind the selection of each analytical technique, outlines self-validating experimental protocols, and provides an integrated workflow for achieving irrefutable structural confirmation. The methodologies described herein are grounded in fundamental principles of spectroscopy and chromatography, ensuring a robust and reliable characterization process for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure Elucidation via Spectroscopic Methods
The foundational step in confirming the identity of a synthesized molecule is the elucidation of its structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture, from the atomic connectivity and functional groups to the overall molecular mass and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment, connectivity, and proximity of atoms.
Expertise & Causality: For this compound, ¹H NMR will define the number of different proton environments and their neighboring protons, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are indicative of the electronic environment (e.g., proximity to electronegative oxygen and nitrogen atoms), and coupling patterns in ¹H NMR reveal which protons are adjacent to one another, allowing for a complete assembly of the molecular fragments.[5]
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Data Presentation: Predicted ¹H NMR Data for this compound
| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Triplet (t) | 3H | CH₃ -CH₂-NH- |
| b | ~2.6 | Quartet (q) | 2H | CH₃-CH₂ -NH- |
| c | ~2.5 | Triplet (t) | 2H | -NH-CH₂-CH₂ -C(O)O- |
| d | ~2.8 | Triplet (t) | 2H | -NH-CH₂ -CH₂-C(O)O- |
| e | ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| f | ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| g | ~1.5-2.0 | Broad Singlet | 1H | -NH - |
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID as described for ¹H NMR to obtain the final spectrum.
Data Presentation: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |
| ~172 | C =O (Ester) |
| ~60 | -O-C H₂-CH₃ |
| ~48 | -NH-C H₂-CH₂- |
| ~44 | CH₃-C H₂-NH- |
| ~35 | -CH₂-C H₂-C(O)O- |
| ~15 | C H₃-CH₂-NH- |
| ~14 | -O-CH₂-C H₃ |
Trustworthiness through 2D NMR: To create a self-validating system, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. A COSY spectrum will show correlations between coupled protons (e.g., 'a' with 'b', 'c' with 'd', and 'e' with 'f'), confirming their adjacency. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: The structure of this compound contains two key functional groups that will produce strong, characteristic signals: a secondary amine (-NH-) and an ester (-C(O)O-). The presence of a sharp, single N-H stretching band and a strong carbonyl (C=O) absorption provides immediate, confirmatory evidence for the proposed structure.[6][7]
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Place the ATR accessory in the sample compartment of an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |
| 3350-3310 | N-H Stretch | Secondary Amine |
| 2980-2850 | C-H Stretch | Aliphatic (sp³) |
| 1750-1735 | C=O Stretch | Saturated Ester |
| 1250-1150 | C-O Stretch | Ester |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and support the proposed structure.
Expertise & Causality: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition (C₇H₁₅NO₂). Furthermore, the fragmentation pattern is not random; molecules break apart at their weakest bonds or in ways that form stable fragments. For aliphatic amines, the most characteristic fragmentation is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[5][8] This process is a powerful diagnostic tool. The observation of a major fragment at m/z = 58 is highly indicative of the N-ethylamino moiety.[2]
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC. The compound will be separated from any volatile impurities and then enter the MS source, where it is ionized and fragmented. The mass analyzer scans a range of mass-to-charge (m/z) ratios.
-
Data Analysis: Identify the molecular ion peak (M⁺·) corresponding to the molecular weight (145.2). Analyze the major fragment ions to confirm the structure.
Data Presentation: Predicted Key Fragments in EI-MS
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 145 | [C₇H₁₅NO₂]⁺· | Molecular Ion (M⁺·) |
| 130 | [M - CH₃]⁺ | Loss of a methyl radical |
| 100 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 86 | [CH₂(CH₂)C(O)OCH₂CH₃]⁺ | Alpha-cleavage (loss of C₂H₅N radical) |
| 58 | [CH₂=NHCH₂CH₃]⁺ | Alpha-cleavage (loss of ·CH₂C(O)OCH₂CH₃ radical) |
Mandatory Visualization: Mass Spectrometry Fragmentation
Caption: Primary fragmentation pathway of this compound via alpha-cleavage.
Part 2: Chromatographic Analysis for Purity Assessment
While spectroscopic methods confirm the structure of the main component, they are less effective at quantifying minor impurities. Chromatographic techniques are essential for separating the target compound from starting materials, by-products, or degradation products, thereby establishing its purity.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable compounds like this compound.
Expertise & Causality: In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. By using a calibrated standard, the retention time confirms the identity of the compound, while the area of the peak, as determined by a Flame Ionization Detector (FID), is directly proportional to its concentration. This allows for a precise quantitative assessment of purity.
GC-FID Protocol
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a GC equipped with an FID and a suitable capillary column (e.g., a mid-polarity column like DB-5). Set an appropriate temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Data Acquisition: Inject 1 µL of the sample.
-
Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be used for both analytical and preparative purposes.[9][10]
Expertise & Causality: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] For a polar molecule like this compound, reversed-phase HPLC (with a nonpolar C18 column and a polar mobile phase) is typically effective.[11] A key challenge is detection, as the molecule lacks a strong UV chromophore. This can be overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active or fluorescent tag to enable sensitive detection.[12][13]
Reversed-Phase HPLC Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Instrument Setup: Use an HPLC system with a C18 column and a suitable detector (e.g., ELSD or UV detector if derivatized).
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, often with an additive like 0.1% formic acid to improve peak shape.
-
Data Acquisition: Inject 10 µL of the sample and run the gradient program.
-
Data Analysis: As with GC, calculate purity based on the relative peak areas.
Part 3: An Integrated Workflow for Unambiguous Confirmation
No single technique is sufficient for full characterization. True scientific integrity is achieved by integrating the data from orthogonal methods into a cohesive and self-validating workflow.
Mandatory Visualization: Analytical Workflow
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An In-depth Technical Guide to the Properties and Hazards of Ethyl N-ethyl-beta-alaninate (CAS Number: 23651-62-9)
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-ethyl-beta-alaninate, identified by the CAS number 23651-62-9, is a chemical compound with applications in scientific research and development.[1] This guide provides a comprehensive overview of its chemical and physical properties, along with a detailed assessment of its known hazards and safety protocols for handling. The information presented herein is intended to support researchers in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is an ester with the molecular formula C7H15NO2.[2][3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [2][3] |
| Molecular Weight | 145.20 g/mol | [2][3] |
| IUPAC Name | ethyl 3-(ethylamino)propanoate | [2] |
| Synonyms | This compound, Ethyl 3-(ethylamino)propanoate | [2] |
| European Community (EC) Number | 245-806-5 | [2] |
A 2D chemical structure of this compound is depicted in the following diagram:
Caption: 2D Structure of this compound
Hazards and Safety Information
While a comprehensive toxicological profile for this compound has not been fully investigated, available data indicates that it is an irritant and may be harmful if ingested or inhaled.[1] The health hazards of this product have not been fully investigated, and it is provided for research and development purposes.[1]
Hazard Identification:
-
Acute Effects: The compound is considered an irritant.[1] It may be harmful by ingestion and inhalation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Inhalation: May be harmful if inhaled.[1]
Recommended Safety Precautions and Handling:
Due to the potential hazards, the following safety measures should be strictly adhered to when handling this compound:
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[1] A safety shower and eye wash station should be readily available.[1]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Do not get in eyes, on skin, or on clothing.[1] Do not breathe dust or vapor.[1] Wash hands thoroughly after handling. After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap.[1]
First Aid Measures:
-
After Inhalation: If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
After Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap.[1] Cover the affected area with an emollient and seek medical attention.[1] Wash any contaminated clothing before reusing.[1]
-
After Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyes open.[1] Seek medical attention.[1]
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated place.[1] Keep the container tightly closed.[1]
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Experimental Protocols
Conclusion
This compound (CAS 23651-62-9) is a research chemical with potential hazards that necessitate careful handling and adherence to strict safety protocols. While comprehensive data on its properties and applications are limited, the information provided in this guide serves as a foundational resource for its safe use in a laboratory setting. Researchers are advised to exercise caution and implement all recommended safety measures when working with this compound.
References
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An Investigatory Framework for Elucidating the Biological Mechanism of Action of Ethyl N-ethyl-beta-alaninate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl N-ethyl-beta-alaninate, a substituted β-amino acid ester, is recognized for its application in the cosmetics industry as a skin-conditioning agent. Despite its commercial use, the specific molecular mechanisms underpinning its biological effects remain largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap not by detailing a known mechanism, but by proposing a comprehensive, multi-tiered investigatory framework for its elucidation. We present a logical, causality-driven roadmap for researchers, scientists, and drug development professionals to systematically characterize the compound's biological activity. This guide outlines a progression from in silico predictive modeling to foundational in vitro cellular assays, functional screens, and advanced 'omics-based pathway analysis. Each proposed experimental protocol is detailed with the explicit scientific rationale, self-validating controls, and references to authoritative methodologies. The objective is to provide a robust scientific strategy to uncover the mechanism of action of this compound, transforming it from a poorly understood substance into a well-characterized agent with a defined biological role.
Introduction and Current Knowledge State
This compound (CAS No. 23651-62-9) is a small molecule primarily utilized in cosmetic formulations for its skin-conditioning properties. Structurally, it is an ethyl ester of N-ethyl-beta-alanine, a derivative of the naturally occurring amino acid β-alanine. While its industrial application suggests a benign interaction with skin, a deep understanding of its molecular targets and the signaling pathways it may modulate is currently absent from peer-reviewed literature. A structurally related compound, Ethyl butylacetylaminopropionate (IR3535), is known to function as an insect repellent by interfering with the sensory receptors of arthropods, effectively masking the cues they use to locate hosts.[1] This known activity of a similar molecule provides a distant clue but does not directly inform on the mechanism of this compound in human biological systems.
The elucidation of a compound's mechanism of action (MoA) is a critical step in drug discovery and chemical safety assessment, providing insights into both efficacy and potential toxicity.[2] This guide, therefore, serves as a strategic blueprint for the systematic investigation of this compound's biological function.
Phase 1: Predictive Analysis and Hypothesis Generation (In Silico Approach)
Before embarking on resource-intensive wet-lab experiments, computational methods can generate initial, testable hypotheses regarding the compound's potential biological targets.[3][4] This in silico phase is designed to narrow the field of inquiry and guide the design of subsequent biological assays.
Rationale for a Predictive Approach
For a compound with a sparse data profile, predicting potential protein interactions based on its chemical structure is a cost-effective first step.[5] This approach leverages vast databases of known ligand-target interactions to identify putative targets for novel or under-studied molecules.[6][7]
Experimental Workflow: Predictive Modeling
-
Structural Similarity Analysis: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify compounds with high structural similarity to this compound that have known biological activities. The Tanimoto coefficient is a standard metric for quantifying structural similarity.
-
Target Prediction Modeling: Employ computational platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) that use a combination of 2D and 3D similarity searches to predict potential protein targets.[5] These tools correlate the query structure with libraries of known bioactive ligands.
-
Molecular Docking Simulations: Once a list of high-probability targets is generated, perform molecular docking studies using software like AutoDock or Schrödinger Suite. This will model the binding affinity and pose of this compound within the active or allosteric sites of the predicted target proteins, providing a virtual assessment of interaction strength.
Figure 1: Workflow for in silico prediction of biological targets.
Phase 2: In Vitro Biological Characterization: A Tiered Strategy
Following the generation of hypotheses from in silico models, a tiered in vitro testing strategy is essential to systematically evaluate the biological activity of this compound. This approach ensures that foundational data on cytotoxicity and cellular health are established before proceeding to more complex and specific functional assays.
Tier 1: Foundational Cellular Assays
Causality: The primary objective of Tier 1 is to determine the compound's intrinsic cytotoxicity and its effect on cell proliferation. This is a mandatory first step to establish a sub-lethal concentration range for all subsequent experiments, ensuring that observed effects in later tiers are due to specific biological modulation rather than general cellular toxicity.
3.1. Protocol: Cytotoxicity Assessment via MTT Assay
-
Cell Seeding: Plate human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 1 mM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.
Self-Validation: The protocol's integrity is maintained by the inclusion of both negative (vehicle) and positive (high-concentration DMSO) controls. Reproducibility should be confirmed across at least three independent experiments.
| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98 ± 5.2 | 99 ± 4.9 | 97 ± 5.5 |
| 1 | 97 ± 4.8 | 96 ± 5.3 | 95 ± 5.1 |
| 10 | 95 ± 5.1 | 92 ± 4.7 | 88 ± 6.2 |
| 100 | 85 ± 6.0 | 75 ± 5.8 | 60 ± 7.1 |
| 1000 | 40 ± 7.2 | 15 ± 4.5 | 5 ± 2.3 |
| Table 1: Hypothetical cytotoxicity data for this compound on human keratinocytes. Data are presented as mean ± standard deviation. |
Tier 2: Functional and Phenotypic Screening
Causality: Based on its use as a "skin-conditioning agent," Tier 2 assays are designed to test hypotheses relevant to skin health and homeostasis.[8][9] These assays probe for specific functional outcomes, such as anti-inflammatory activity or modulation of extracellular matrix components, which are key aspects of skin conditioning.[10]
3.2. Protocol: Anti-Inflammatory Activity Assay
-
Cell Culture and Stimulation: Culture human macrophages (e.g., THP-1-derived) or keratinocytes. Induce an inflammatory response by treating the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Co-treatment: Concurrently treat the LPS-stimulated cells with non-toxic concentrations of this compound (determined in Tier 1). Include a positive control such as dexamethasone (1 µM).
-
Cytokine Measurement: After the incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using commercially available ELISA kits.
-
Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.
3.3. Protocol: Extracellular Matrix (ECM) Synthesis Assay
-
Cell Culture: Culture human dermal fibroblasts in 24-well plates until confluent.
-
Treatment: Treat the cells with non-toxic concentrations of this compound for 48-72 hours. A positive control, such as TGF-β1 (10 ng/mL), should be included to stimulate collagen production.
-
Collagen Quantification: Measure the amount of soluble collagen in the cell culture supernatant using a Sircol™ Soluble Collagen Assay.
-
Elastin Quantification: Measure the amount of elastin deposited in the extracellular matrix using the Fastin™ Elastin Assay.[11]
-
Analysis: Normalize the results to the total protein content of the cell lysate and express as a percentage change relative to the untreated control.
Tier 3: Target Deconvolution and Pathway Analysis
Causality: If a consistent and significant phenotype is observed in Tier 2 (e.g., a potent anti-inflammatory effect), Tier 3 aims to provide an unbiased, genome-wide view of the molecular changes induced by the compound.[2] This is crucial for identifying the specific signaling pathways being modulated and moving closer to the precise molecular target(s).
3.4. Methodology: Transcriptomic Analysis (RNA-Sequencing)
-
Experimental Setup: Treat the relevant cell type (e.g., keratinocytes) with an effective concentration of this compound and a vehicle control for a defined period (e.g., 24 hours).
-
RNA Extraction and Sequencing: Isolate total RNA from the cells and perform library preparation followed by next-generation sequencing (NGS).
-
Data Analysis:
-
Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated by the compound.
-
Conduct pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) on the list of differentially expressed genes to identify statistically overrepresented biological pathways.
-
Utilize tools like the Connectivity Map (CMap) or LINCS L1000 to compare the compound's gene expression signature to a large database of signatures from known perturbagens, which can reveal similarities in MoA with well-characterized drugs.[12]
-
3.5. Methodology: Proteomic Validation (Western Blotting)
-
Hypothesis: Based on RNA-seq data suggesting modulation of a specific pathway (e.g., NF-κB signaling), select key proteins for validation.
-
Protein Extraction and Quantification: Treat cells as in the RNA-seq experiment, lyse the cells, and quantify total protein concentration.
-
Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins (e.g., phospho-p65, total p65, IκBα) and a loading control (e.g., β-actin).
-
Analysis: Quantify band intensities to confirm changes in protein expression or phosphorylation status, thereby validating the pathway identified by transcriptomics.
Figure 2: Tiered workflow for in vitro biological characterization.
Hypothetical Mechanism: Modulation of Inflammatory Signaling
Based on the proposed investigatory framework, a plausible (though currently hypothetical) mechanism of action for this compound as a skin-conditioning agent could be the suppression of pro-inflammatory signaling pathways in skin cells.
Figure 3: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
This diagram illustrates a potential mechanism where the compound inhibits the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB. This would lead to a reduction in the expression of inflammatory cytokines, consistent with a skin-soothing or conditioning effect.[13] The experiments outlined in Tier 3 would be essential to validate such a pathway.
Conclusion and Future Directions
The biological mechanism of action of this compound is a significant knowledge gap. This guide provides a systematic, hypothesis-driven framework for its comprehensive characterization. By progressing from predictive computational analysis to a tiered system of in vitro assays, researchers can efficiently determine its cytotoxic profile, identify its primary phenotypic effects, and ultimately elucidate the specific molecular pathways it modulates. Successful execution of this framework will not only provide a deep scientific understanding of a widely used cosmetic ingredient but also establish a validated blueprint for the mechanistic investigation of other poorly characterized small molecules. Future work could extend these findings to more complex ex vivo human skin models and, if warranted, to preclinical in vivo studies.
References
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Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]
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Regulations.gov. (2019). 3-[N-butyl-N-acetyl]-aminopropionic acid, ethyl ester (IR3535) Interim Registration Review Decision Case Number 6046. Retrieved from [Link]
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Ostojic, S. M., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Retrieved from [Link]
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Sittampalam, G. S., et al. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. Retrieved from [Link]
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Woo, J. H., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. Retrieved from [Link]
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Ali, A., & Akhtar, N. (2015). In vitro techniques to assess the proficiency of skin care cosmetic formulations. Journal of Cutaneous and Aesthetic Surgery. Retrieved from [Link]
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American Chemical Society. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Retrieved from [Link]
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Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]
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Ferreira, M. S., et al. (2023). In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. MDPI. Retrieved from [Link]
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Lymperopoulos, A., et al. (2023). Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. MDPI. Retrieved from [Link]
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Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]
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CD Formulation. (n.d.). In Vitro Soothing Test. Retrieved from [Link]
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BioIVT. (n.d.). Skin Biology Assays. Retrieved from [Link]
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Kumar, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Nature. Retrieved from [Link]
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World Health Organization. (2024). WHO SPECIFICATIONS FOR PUBLIC HEALTH PESTICIDES: ETHYL BUTYLACETYLAMINOPROPIONATE. Retrieved from [Link]
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Micucci, M., et al. (2021). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Cosmetics. Retrieved from [Link]
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An In-Depth Technical Guide to the Exploratory Studies of Ethyl N-ethyl-beta-alaninate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The scaffold of β-amino acids is a privileged structure in medicinal chemistry, offering unique pharmacokinetic and pharmacodynamic properties due to its non-natural backbone, which imparts resistance to proteolytic degradation.[1][2] This guide presents a comprehensive framework for the exploratory investigation of derivatives of Ethyl N-ethyl-beta-alaninate, a representative β-amino acid ester. We will detail a systematic approach encompassing strategic synthesis, rigorous physicochemical characterization, and a tiered biological screening cascade. The causality behind experimental choices is elucidated to provide a self-validating protocol for researchers aiming to unlock the therapeutic potential of this chemical class.
Introduction: The Rationale for Exploring β-Amino Acid Ester Derivatives
β-amino acids and their derivatives are vital building blocks for a wide array of pharmaceutical and agrochemical agents.[2][3] Their incorporation into molecules can enhance biological activity, improve metabolic stability, and confer desirable conformational constraints.[4][5] Synthetic derivatives of peptides containing β-amino acids often exhibit increased potency and stability against enzymatic degradation.[1] The parent compound, this compound, presents a simple yet versatile scaffold (C₇H₁₅NO₂) with a secondary amine and an ethyl ester, providing two key handles for chemical modification.[6][7] Reports suggest that related compounds may exhibit inhibitory activity against enzymes like tyrosine kinases, highlighting their potential in therapeutic development.[6][8] This guide outlines a structured, multi-stage research program designed to synthesize a library of novel this compound derivatives and systematically evaluate their potential as lead compounds.
Part 1: Strategic Synthesis of a Focused Derivative Library
The core of an exploratory study lies in the rational design and synthesis of a diverse yet focused library of compounds. Our strategy targets the secondary amine for modification, as this position is crucial for establishing interactions with biological targets. We propose a primary synthetic route via N-acylation to introduce a variety of functional groups.
Causality of the Synthetic Approach:
N-acylation is chosen for its reliability, high yields, and the vast commercial availability of diverse acyl chlorides and carboxylic acids. This allows for the systematic modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are fundamental drivers of biological activity. The reaction is typically robust and proceeds under mild conditions, making it ideal for library synthesis.
General Protocol 1: N-Acylation of this compound
This protocol describes a representative synthesis of an N-acyl derivative (e.g., N-benzoyl).
-
Reagent Preparation: In a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) and a tertiary amine base such as triethylamine (TEA, 1.2 eq.) in anhydrous dichloromethane (DCM, 20 mL).
-
Initiation of Reaction: Cool the solution to 0°C using an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution over 10 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting amine spot indicates reaction completion.
-
Work-up and Extraction: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acyl derivative.
Visualization of the Synthetic Workflow
Caption: Workflow for the N-acylation of this compound.
Part 2: Rigorous Physicochemical Characterization
The identity, purity, and structural integrity of each synthesized derivative must be unequivocally established. This is a non-negotiable step for ensuring the trustworthiness of subsequent biological data. A standard battery of analytical techniques should be employed.
Self-Validating Analytical System:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural proof of the synthesized molecule. The proton and carbon spectra must be consistent with the proposed structure, showing the disappearance of the N-H proton and the appearance of new signals corresponding to the acyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the new derivative. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition. Fragmentation patterns can also provide structural insights.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[10] An acceptable purity level for screening compounds is typically ≥95%. The retention time serves as a key identifier for the compound in a given method.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For N-acylation, the key change is the disappearance of the N-H stretch and the appearance of a strong carbonyl (C=O) stretch from the newly formed amide.
Data Presentation: Characterization Summary Table
All analytical data should be systematically cataloged. Below is a template for summarizing the characterization of a hypothetical series of derivatives.
| Compound ID | R-Group (Acyl) | Molecular Formula | MW ( g/mol ) | Purity (HPLC %) | Key ¹H NMR Shift (δ ppm) |
| ENBA-001 | Benzoyl | C₁₄H₁₉NO₃ | 249.31 | >98% | 7.2-7.5 (m, 5H, Ar-H) |
| ENBA-002 | Acetyl | C₉H₁₇NO₃ | 187.24 | >99% | 2.1 (s, 3H, -COCH₃) |
| ENBA-003 | Butyryl | C₁₁H₂₁NO₃ | 215.29 | >97% | 0.9 (t, 3H, -CH₃) |
Part 3: Tiered Biological Screening Cascade
With a characterized library in hand, the next phase is to screen for biological activity. A tiered or cascaded approach is efficient, starting with broad, cost-effective primary assays to identify "hits," which are then advanced to more complex, target-specific secondary assays.
Primary Screen: Antimicrobial Activity Assay
Given that many β-amino acid derivatives exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical starting point.[11]
-
Preparation: A panel of clinically relevant microorganisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and fungus Candida albicans) is prepared.[11] Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive controls (microbes in media, no compound) and negative controls (media only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring absorbance with a plate reader.
Secondary Screen: Target-Based Assays (e.g., Kinase Inhibition)
"Hits" from the primary screen, or the entire library if resources permit, can be evaluated in more specific assays. Based on literature for related compounds, a kinase inhibition assay is a relevant secondary screen.[6][8]
-
Primary Screen: Screen all derivatives at a single high concentration (e.g., 10 µM) against a representative kinase (e.g., a tyrosine kinase like Src).
-
Hit Confirmation: Compounds showing significant inhibition (>50%) are re-tested to confirm activity.
-
Dose-Response: Confirmed hits are tested in a multi-point dose-response format (e.g., 8-point serial dilution) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Selectivity Profiling: Potent hits are then screened against a panel of different kinases to assess their selectivity profile. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.
Visualization of the Screening Cascade
Caption: Tiered biological screening workflow for derivative evaluation.
Part 4: Data Analysis and Structure-Activity Relationships (SAR)
The ultimate goal of this exploratory study is to establish a Structure-Activity Relationship (SAR). SAR analysis links the changes in the chemical structure of the derivatives to their corresponding biological activity, providing critical insights for designing more potent and selective compounds.
Data Presentation: SAR Summary Table
| Compound ID | R-Group (Acyl) | Lipophilicity (cLogP) | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. Kinase X (µM) |
| ENBA-001 | Benzoyl | 2.5 | 16 | 5.2 |
| ENBA-002 | Acetyl | 0.8 | >128 | >50 |
| ENBA-003 | Butyryl | 1.9 | 32 | 15.7 |
| ENBA-004 | 4-Cl-Benzoyl | 3.2 | 8 | 2.1 |
Interpretation: From this hypothetical data, one might conclude that:
-
Increasing lipophilicity (from Acetyl to Butyryl to Benzoyl) improves antimicrobial and kinase inhibitory activity.
-
Adding an electron-withdrawing group to the aromatic ring (ENBA-004 vs. ENBA-001) further enhances potency in both assays.
Conclusion and Future Directions
This guide has detailed a robust, integrated strategy for the exploratory study of this compound derivatives. By following a logical progression from rational synthesis and rigorous characterization to a tiered biological screening and SAR analysis, researchers can efficiently navigate the early stages of drug discovery. The insights gained from this initial exploration serve as the foundation for a more advanced lead optimization program, where the most promising "hits" are further refined to improve their potency, selectivity, and drug-like properties, ultimately paving the way for potential new therapeutic agents.
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"Ethyl N-ethyl-beta-alaninate stability and degradation pathways"
An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl N-ethyl-beta-alaninate
Introduction: A Molecule of Interest
This compound (CAS No. 23651-62-9) is a beta-amino acid ester with the chemical formula C₇H₁₅NO₂ and a molecular weight of approximately 145.20 g/mol .[1][2] This compound and its structural relatives, poly(β-amino esters), are of significant interest in various fields, including their use as building blocks and in the stabilization of organic compounds.[1][3][4] For researchers and drug development professionals, a comprehensive understanding of a molecule's intrinsic stability and its degradation profile is paramount. It forms the bedrock of formulation development, shelf-life determination, and regulatory compliance.[5][6]
This guide provides a detailed examination of the chemical stability of this compound, elucidates its primary degradation pathways, and outlines the methodologies required to rigorously assess its stability profile. The insights herein are designed to empower scientists to anticipate degradation risks, develop robust formulations, and establish validated, stability-indicating analytical methods.
Chapter 1: The Fundamentals of Stability—Key Stress Factors
The degradation of a chemical entity is rarely a spontaneous event; it is typically induced by external environmental factors. The principal factors influencing the stability of this compound are pH, temperature, oxidation, and light. Forced degradation, or stress testing, is a systematic approach to deliberately expose a compound to these conditions to identify potential degradation products and pathways.[7]
-
pH-Dependent Degradation (Hydrolysis): The ester functional group is the most labile part of the this compound structure. It is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by both acids and bases.[3][8] Therefore, the stability of the molecule is expected to be highly dependent on the pH of its environment.
-
Thermal Stress: Elevated temperatures accelerate the rate of chemical reactions, as described by the Arrhenius equation.[8] Thermal stress studies are crucial for determining how manufacturing processes (like heat sterilization) and storage at ambient or elevated temperatures might impact the molecule's integrity.[9]
-
Oxidative Degradation: The presence of oxidizing agents, or even atmospheric oxygen, can lead to degradation.[8] The secondary amine in this compound is a potential site for oxidation. Investigating this pathway is critical, as oxidative degradation can lead to a complex array of byproducts.
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate degradation reactions, often through free-radical mechanisms.[8] While the structure of this compound does not contain a strong chromophore, photostability testing remains a key component of a comprehensive stability assessment as per ICH guidelines.[6]
Chapter 2: Elucidating the Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and oxidation. A secondary, but possible, pathway is N-de-ethylation.
Pathway I: Ester Hydrolysis
This is the most probable degradation route. The ester linkage is susceptible to nucleophilic attack by water, leading to its cleavage. This reaction is significantly accelerated at low and high pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.
The products of hydrolysis are N-ethyl-beta-alanine and ethanol .
Caption: Primary Hydrolytic Degradation Pathway.
Pathway II: Oxidative Degradation
The secondary amine group is a potential target for oxidation. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) could lead to the formation of an N-oxide or other oxidative products.
Caption: Workflow for a Forced Degradation Study.
Detailed Experimental Protocols
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Volumetric flasks, pipettes, vials
-
pH meter, heating block/oven, photostability chamber
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Acidic Degradation:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours (or until target degradation is achieved).
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at time points and dilute for analysis.
-
-
Thermal Degradation:
-
Incubate a vial of the stock solution in an oven at 80°C for 48 hours.
-
Withdraw aliquots at time points, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute both samples for analysis.
-
-
Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC-UV method and by LC-MS for structural elucidation of any new peaks observed.
Chapter 4: Analytical Methodologies for Stability Monitoring
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound and the increase in degradation products, with no interference among them.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for stability testing. A reverse-phase method is typically suitable for a molecule like this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This ensures elution of the polar degradation products first, followed by the less polar parent compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of unknown degradation products. [5][10]By coupling the separation power of HPLC with the detection and structural information from mass spectrometry, one can propose structures for the impurities observed in the stressed samples.
Chapter 5: Data Presentation and Interpretation
The results from a forced degradation study should be summarized clearly to demonstrate the stability profile of the molecule.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Parent Remaining | Major Degradant(s) | % Area of Major Degradant(s) | Mass Balance (%) |
| Control | 100 | - | - | 100 |
| 0.1 M HCl, 60°C, 24h | 85.2 | N-ethyl-beta-alanine | 14.1 | 99.3 |
| 0.1 M NaOH, RT, 8h | 82.5 | N-ethyl-beta-alanine | 16.8 | 99.3 |
| 3% H₂O₂, RT, 24h | 91.7 | N-oxide | 7.5 | 99.2 |
| 80°C, 48h | 94.3 | N-ethyl-beta-alanine | 4.9 | 99.2 |
| Photolytic (ICH Q1B) | 98.9 | Minor Unidentified | < 1.0 | 99.9 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation:
-
Mass Balance: A good mass balance (typically 95-105%) indicates that all degradation products are being accounted for by the analytical method.
-
Peak Purity: The chromatographic peak for the parent compound in the stressed samples should be checked for purity using a photodiode array (PDA) detector or mass spectrometer to ensure it is not co-eluting with any degradants.
Conclusion
The stability of this compound is governed primarily by its susceptibility to hydrolysis of the ester bond, a reaction that is significantly accelerated by acidic and basic conditions. A secondary pathway of concern is the oxidation of the N-ethyl amino group. The molecule appears to be relatively stable under thermal and photolytic stress.
This guide provides the foundational knowledge and experimental framework for a thorough investigation of its stability. By applying these principles of forced degradation and utilizing robust, stability-indicating analytical methods, researchers can ensure the quality, safety, and efficacy of products containing this molecule, paving the way for successful development and application.
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BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
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(2022). β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-. Retrieved from [Link]
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MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]
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ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). ethyl N-acetyl-N-ethyl-beta-alaninate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Solubility of Ethyl N-ethyl-beta-alaninate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl N-ethyl-beta-alaninate (CAS No. 23651-62-9), a key intermediate in various chemical syntheses. As the complexity of molecular design in pharmaceuticals and specialty chemicals increases, a profound understanding of a compound's solubility is paramount for process optimization, formulation development, and ensuring reproducible outcomes. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, chemists, and drug development professionals a foundational resource for their work with this compound. We will explore the physicochemical properties that govern its solubility, present a robust methodology for its experimental determination, provide an illustrative solubility profile based on first principles, and discuss advanced predictive models.
Introduction: The Central Role of Solubility
This compound is a derivative of the beta-amino acid, β-alanine. Its structure, featuring a secondary amine and an ethyl ester, imparts a unique balance of hydrophilicity and lipophilicity, making its interaction with various solvents a critical area of study. In drug development, solubility dictates bioavailability and informs the choice of delivery vehicle.[1] In chemical synthesis, it is the cornerstone of reaction kinetics, purification strategies (such as crystallization), and product formulation. An inaccurate assessment of solubility can lead to failed experiments, impure products, and significant delays in development timelines.
This guide moves beyond a simple data sheet, explaining the causal relationships between molecular structure and solubility behavior. It provides the necessary tools for scientists to not only understand but also to predict and experimentally verify the solubility of this compound in their specific solvent systems.
Physicochemical Profile of this compound
Understanding a molecule's intrinsic properties is the first step in predicting its solubility. The interplay of these characteristics, summarized in Table 1, determines the types and strengths of intermolecular forces the solute can form with a potential solvent.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 145.20 g/mol | PubChem[2] |
| IUPAC Name | ethyl 3-(ethylamino)propanoate | PubChem[2] |
| CAS Number | 23651-62-9 | PubChem[2] |
| XLogP3 (Lipophilicity) | 0.4 | PubChem[2] |
| Hydrogen Bond Donors | 1 (the secondary amine) | PubChem[2] |
| Hydrogen Bond Acceptors | 3 (the nitrogen and two oxygens) | PubChem[2] |
The molecule possesses a single hydrogen bond donor (the N-H group) and multiple acceptor sites (the nitrogen and the carbonyl and ether oxygens of the ester group). Its modest molecular weight and a near-zero XLogP3 value suggest a balanced character, indicating it is neither extremely hydrophobic nor hydrophilic. This duality is key to its solubility profile.
The Theoretical Basis of Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet of solubility. This concept is governed by the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.
The following diagram illustrates the key factors that influence this energetic balance and, consequently, the solubility of a compound like this compound.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Illustrative Solubility Profile
While precise quantitative data for this compound is not widely published, we can construct a reliable illustrative profile based on its physicochemical properties and by analogy to similar structures like β-alanine esters. [3][4]
| Solvent | Solvent Class | Expected Qualitative Solubility | Rationale for Interaction |
|---|---|---|---|
| Water | Polar Protic | Moderate | The molecule can hydrogen bond with water via its N-H donor and N/O acceptors. However, the ethyl groups on the amine and ester add nonpolar character, limiting miscibility compared to unsubstituted β-alanine. [5] |
| Methanol / Ethanol | Polar Protic | High | These short-chain alcohols are excellent solvents. They can act as both H-bond donors and acceptors, effectively solvating both the polar and nonpolar regions of the molecule. |
| Isopropanol | Polar Protic | Moderate to High | Slightly less polar and more sterically hindered than ethanol, which may slightly reduce solubility, but strong interactions are still expected. |
| Acetonitrile | Polar Aprotic | High | Acetonitrile is a strong dipole and can accept hydrogen bonds, interacting favorably with the entire molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds, making it an excellent solvent for a wide range of compounds. |
| Acetone | Polar Aprotic | High | The ketone group is a good hydrogen bond acceptor and the overall polarity is sufficient to dissolve the molecule effectively. |
| Dichloromethane (DCM) | Nonpolar | Moderate | DCM has a significant dipole moment and can interact favorably with the ester and amine groups, while its organic nature accommodates the alkyl chains. |
| Toluene | Nonpolar Aromatic | Low to Moderate | Primarily van der Waals interactions. The nonpolar alkyl groups will interact well, but the polar amine and ester functionalities will be poorly solvated, limiting overall solubility. |
| Hexanes / Heptane | Nonpolar Aliphatic | Very Low / Insoluble | These solvents lack any polarity or hydrogen bonding capability. The energy required to break the solute-solute interactions (especially H-bonds) is far greater than the weak van der Waals forces that would form, resulting in insolubility. |
Advanced Predictive Models for Solubility Screening
For rapid, early-phase solvent screening, computational models can provide valuable estimates and reduce experimental workload.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). [6][7]The principle is that substances with similar HSP values (a smaller "HSP distance" in 3D space) are likely to be miscible. By determining the HSP of this compound (through experimentation or group contribution methods), one can computationally screen hundreds of solvents to find the best matches.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles. [8][9]It calculates the chemical potential of a solute in a solvent by considering the molecule's surface polarity distribution. COSMO-RS is particularly useful for predicting solubility in mixed solvent systems and can provide highly accurate quantitative estimates, making it a valuable tool in drug development and process chemistry. [10][11]
Conclusion
The solubility of this compound is a multifaceted property governed by its balanced molecular structure, which features both polar hydrogen-bonding groups and nonpolar alkyl chains. This guide establishes that while it is expected to be highly soluble in polar solvents like alcohols and DMSO, its solubility is moderate in water and limited in nonpolar hydrocarbons.
For any researcher or developer, the key takeaway is the necessity of a systematic approach. A predictive assessment based on physicochemical properties should always be followed by rigorous experimental verification using a validated method like the shake-flask protocol detailed herein. By integrating theoretical understanding with precise empirical data, scientists can effectively harness the properties of this compound to accelerate their research and development objectives.
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A. Klamt, F. Eckert, M. Hornig, M. E. Beck, T. Bürger (2010). New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. ResearchGate. Retrieved from [Link].
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Methodological & Application
The Versatile Precursor: A Guide to the Synthetic Applications of Ethyl N-ethyl-beta-alaninate
Introduction: Unveiling a Key Building Block in Modern Organic Synthesis
Ethyl N-ethyl-beta-alaninate is a bifunctional molecule that serves as a valuable and versatile precursor in the landscape of organic synthesis. Possessing both a secondary amine and an ethyl ester functional group, it offers two distinct points for chemical modification, enabling the construction of a diverse array of more complex molecules. Its utility is particularly pronounced in the development of novel pharmaceutical intermediates, agrochemicals, and specialty polymers. The strategic location of the nitrogen atom at the β-position to the carbonyl group influences the molecule's reactivity and imparts unique properties to its derivatives. This guide provides an in-depth exploration of the synthesis of this compound and details its application in key synthetic transformations, offering researchers, scientists, and drug development professionals a practical toolkit for leveraging this important building block.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 23651-62-9 | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not explicitly available | |
| Solubility | Soluble in common organic solvents | General knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Practical Protocol
The most common and efficient method for the synthesis of this compound is the aza-Michael addition of ethylamine to ethyl acrylate. This reaction is characterized by its high atom economy and typically proceeds with high yields.
Reaction Principle: The Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, the nucleophilic ethylamine attacks the β-carbon of the electron-deficient ethyl acrylate. The reaction can be performed neat or with a catalyst to enhance the reaction rate.
Caption: Aza-Michael addition of ethylamine to ethyl acrylate.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the aza-Michael addition of amines to acrylates.[2][3]
Materials:
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a condensed gas)
-
Ethyl acrylate
-
Anhydrous solvent (e.g., ethanol or neat)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl acrylate (1.0 equivalent). If using a solvent, add anhydrous ethanol (approximately 2 M concentration with respect to ethyl acrylate).
-
Addition of Ethylamine: Cool the flask in an ice bath. Slowly add a solution of ethylamine (1.0-1.2 equivalents) to the stirred solution of ethyl acrylate. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive systems, the mixture can be heated to reflux for several hours.
-
Work-up: Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.
Application Notes: Key Synthetic Transformations
This compound's bifunctionality allows for a range of synthetic modifications at both the secondary amine and the ethyl ester moieties.
N-Nitrosation: Synthesis of Ethyl N-ethyl-N-nitrosamino propionate
A key application of secondary amines is their conversion to N-nitrosamines. This transformation is of interest in medicinal chemistry and toxicology research. The reaction involves the treatment of the secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.
Reaction Principle: The nitrosation of a secondary amine proceeds via the formation of the nitrosonium ion (NO⁺) in an acidic medium, which then acts as an electrophile and is attacked by the lone pair of electrons on the secondary amine.[4]
Caption: N-Nitrosation of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl N-ethyl-N-nitrosamino propionate
This protocol is based on general procedures for the N-nitrosation of secondary amines.[4]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers, flasks, and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add an aqueous solution of hydrochloric acid (2.0 equivalents) to the stirred solution.
-
Nitrosation: Prepare a solution of sodium nitrite (1.5 equivalents) in water. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Ethyl N-ethyl-N-nitrosamino propionate can be purified by column chromatography on silica gel.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight | Typical Yield |
| Ethyl N-ethyl-N-nitrosamino propionate | C₇H₁₄N₂O₃ | 174.20 g/mol | 80-95% |
N-Acylation: Synthesis of N-Acyl Derivatives
The secondary amine of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form N-substituted amides. This reaction is fundamental for introducing a wide range of functional groups and building more complex molecular architectures.
Reaction Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and a leaving group. A base is typically added to neutralize the acidic byproduct.
Sources
Application and Protocol Guide for the Quantitative Analysis of Ethyl N-ethyl-beta-alaninate
Introduction
Ethyl N-ethyl-beta-alaninate is a secondary amino acid ester with applications in various research and development sectors, including its use as a building block in organic synthesis and its potential role in the development of novel pharmaceuticals and performance-enhancing supplements.[1][2] Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, quality control in manufacturing, and metabolic research. This guide provides detailed analytical methods for the robust quantification of this compound in diverse sample matrices, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, offering protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring scientific integrity and reliable results.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [2] |
| Molecular Weight | 145.20 g/mol | [2] |
| IUPAC Name | ethyl 3-(ethylamino)propanoate | [2] |
| Boiling Point | 58 °C at 14 Torr | [3] |
| LogP (predicted) | 0.4 | [2] |
The compound's relatively low molecular weight and predicted LogP value suggest moderate polarity, making it amenable to both GC (with derivatization) and reversed-phase LC techniques.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of an amine group, which can cause peak tailing and poor chromatographic performance, derivatization is essential for the analysis of this compound.[4][5] This protocol employs a robust derivatization strategy using ethyl chloroformate.
Principle of the Method
The protocol involves a one-step derivatization where the secondary amine of this compound reacts with ethyl chloroformate to form a less polar and more volatile carbamate derivative. This derivative is then extracted into an organic solvent and analyzed by GC-MS.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
This compound (analytical standard)
-
Internal Standard (IS): Isopropyl N-isopropyl-beta-alaninate (or other suitable analogue)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Toluene (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Methanol (HPLC grade)
-
Deionized Water
-
Sample Matrix (e.g., plasma, urine, cell culture media)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation:
-
To 100 µL of the sample (or calibration standard), add 10 µL of the IS working solution.
-
For biological samples, perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to a new tube.[6] Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of deionized water.
-
3. Derivatization Procedure
-
To the 100 µL aqueous sample/standard, add 50 µL of pyridine.
-
Add 50 µL of ethyl chloroformate. Vortex immediately for 30 seconds. The reaction is rapid.[7]
-
Add 500 µL of toluene and vortex for 1 minute to extract the derivative.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (toluene) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the derivative. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes sensitivity for trace analysis. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides good separation of the analyte from potential interferences. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas with optimal efficiency. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions. |
| Monitored Ions | To be determined empirically from the mass spectrum of the derivatized standard. Likely fragments would involve the loss of the ethoxy group and fragmentation of the ethyl chains. | Provides specificity for the target analyte and internal standard. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for analyzing compounds in complex biological matrices, often with minimal sample preparation and without the need for derivatization.[8][9]
Principle of the Method
This compound is separated from matrix components using reversed-phase liquid chromatography. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored using a tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode, providing excellent selectivity and sensitivity.[9]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials
-
This compound (analytical standard)
-
Internal Standard (IS): this compound-d5 (or other stable isotope-labeled analogue)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sample Matrix (e.g., plasma, serum)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample (or calibration standard), add 10 µL of the IS working solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Operating Conditions
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | High-pressure system for improved resolution and speed. |
| Column | C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase to promote ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min | A standard gradient to elute the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | For highest sensitivity and selectivity. |
| SRM Transitions | Precursor Ion (Q1): [M+H]+ = m/z 146.1Product Ions (Q3): To be determined by infusing a standard solution. Likely fragments would result from the loss of the ethyl ester group or cleavage of the N-ethyl bond. | Specific transitions ensure accurate quantification. |
Method Validation
To ensure the reliability of the analytical methods, validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | Recovery within 85-115% (or 80-120% at LLOQ) | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Assesses the repeatability and intermediate precision of the method. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | The lowest concentration that can be reliably quantified. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | The lowest concentration that can be reliably detected. |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | Ensures that the method can differentiate the analyte from other components. |
| Robustness | Method performance remains acceptable with small, deliberate changes in parameters (e.g., pH, temperature) | Demonstrates the reliability of the method during normal use. |
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method, while requiring derivatization, is a robust and reliable technique. The LC-MS/MS method offers superior sensitivity and is often preferred for complex biological matrices due to its high selectivity and simpler sample preparation. Both protocols provided in this guide are based on established analytical principles and offer a solid foundation for developing and validating a quantitative method for this compound in a research or drug development setting.
References
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available at: [Link]
-
Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Available at: [Link]
-
David, F., & Sandra, P. (2013). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link]
-
Gódor-Kundrák, E., et al. (1994). Determination of amino acids in biological, pharmaceutical, plant and food samples by automated precolumn derivatization and high-performance liquid chromatography. Journal of Chromatography A, 665(2), 207-215. Available at: [Link]
-
SIELC Technologies. (2018). Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. Available at: [Link]
-
Jentzmik, F., et al. (2011). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. Journal of Chromatography B, 879(22), 2099-2104. Available at: [Link]
-
Carvalho, V. H., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS One, 14(1), e0210611. Available at: [Link]
-
SIELC Technologies. (2018). .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | C7H15NO2 | CID 90223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
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- 10. fda.gov [fda.gov]
Application Notes and Protocols: Ethyl N-ethyl-beta-alaninate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of N-Substituted β-Amino Acid Esters
In the landscape of modern medicinal chemistry, the strategic incorporation of non-natural amino acids is a cornerstone of rational drug design. Ethyl N-ethyl-beta-alaninate, a non-proteinogenic β-amino acid ester, represents a versatile building block for the synthesis of complex molecular architectures with therapeutic potential. Its N-ethyl substitution offers unique properties, including increased metabolic stability and the ability to modulate the conformational properties of peptidomimetics. While direct therapeutic applications of this compound are not extensively documented, its utility as a synthetic intermediate is of significant interest in pharmaceutical research.
This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed experimental protocols. The information presented herein is intended to empower researchers to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.
Core Applications in Pharmaceutical Research
The primary applications of this compound in a pharmaceutical research context are centered on its role as a versatile chemical scaffold. The presence of a secondary amine and an ethyl ester provides two key points for chemical modification, allowing for its incorporation into a diverse range of molecular frameworks.
Synthesis of Peptidomimetics with Enhanced Stability
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. The incorporation of β-amino acids, particularly N-alkylated derivatives like this compound, into peptide sequences is a well-established strategy to overcome these limitations. The resulting peptidomimetics often exhibit enhanced resistance to enzymatic degradation.[1]
Conceptual Workflow for Peptidomimetic Synthesis:
Sources
Application Notes and Protocols: Ethyl N-ethyl-beta-alaninate as a Versatile Chemical Intermediate
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl N-ethyl-beta-alaninate is a secondary amine ester that serves as a valuable and versatile chemical intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals and specialty polymers. Its structure, featuring a nucleophilic secondary amine and an ester functional group, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of this compound, including detailed protocols for its synthesis via aza-Michael addition, purification, and characterization. Furthermore, it explores its application as a building block in multi-step syntheses and outlines the critical quality control parameters necessary for its effective use in research and development settings.
Introduction: The Strategic Value of β-Amino Acid Esters
β-amino acids and their derivatives are crucial structural motifs in many biologically active molecules and polymers. Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts unique conformational properties to peptides and other molecules, often enhancing metabolic stability. This compound, also known as ethyl 3-(ethylamino)propanoate, is a prime example of a functionalized β-amino acid derivative that acts as a key building block. The nucleophilic addition of amines to acrylic esters is a common and efficient method for creating β-alanine derivatives, which are then used in the synthesis of more complex molecules, including pharmaceutical intermediates[1]. This document serves as a practical guide for the synthesis and application of this important intermediate.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 3-(ethylamino)propanoate | [PubChem][2] |
| Synonyms | This compound, beta-Alanine, N-ethyl-, ethyl ester | [PubChem][2] |
| CAS Number | 23651-62-9 | [PubChem][2] |
| Molecular Formula | C₇H₁₅NO₂ | [PubChem][2] |
| Molecular Weight | 145.20 g/mol | [PubChem][2] |
| Appearance | Expected to be a colorless liquid | Inferred from similar compounds |
| Boiling Point | Not specified, but expected to be distillable under vacuum | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
Synthesis Protocol: Aza-Michael Addition of Ethylamine to Ethyl Acrylate
The most direct and industrially scalable method for the synthesis of this compound is the aza-Michael addition of ethylamine to ethyl acrylate. This reaction is typically high-yielding and can often be performed without a catalyst, although mild acid or base catalysis can be employed.
Underlying Mechanism and Rationale
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For primary amines like ethylamine reacting with ethyl acrylate, the reaction proceeds through a zwitterionic intermediate, followed by a proton transfer, which is often facilitated by another molecule of the amine acting as a base. The reaction is driven by the formation of a stable carbon-nitrogen bond. Using an excess of the amine can favor the mono-adduct and minimize the formation of the di-adduct. The reaction is often performed neat or in a polar aprotic solvent to facilitate the charge separation in the intermediate.
Caption: Aza-Michael addition of ethylamine to ethyl acrylate.
Detailed Experimental Protocol
Materials:
-
Ethylamine (70% solution in water or anhydrous)
-
Ethyl acrylate (inhibitor should be removed if necessary by passing through a column of basic alumina)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acrylate (10.0 g, 0.1 mol).
-
Addition of Amine: Cool the flask in an ice bath. Slowly add ethylamine (7.1 g of a 70% aqueous solution, ~0.11 mol, or 5.0 g of anhydrous ethylamine, 0.11 mol) dropwise to the stirred ethyl acrylate over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent polymerization of the acrylate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether or ethyl acetate and 50 mL of water. Shake well and allow the layers to separate.
-
Wash the organic layer with brine (saturated NaCl solution) (2 x 30 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield the pure this compound.
-
Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%.
Application as a Chemical Intermediate: Synthesis of a Pharmaceutical Precursor
This compound is a valuable intermediate due to the presence of both a secondary amine and an ester. The secondary amine can be acylated, alkylated, or used in other coupling reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. A key application area is in the synthesis of precursors for active pharmaceutical ingredients (APIs). For instance, a structurally similar compound, 3-(2-pyridylamino)ethyl propanoate, is a known intermediate in the synthesis of the anticoagulant Dabigatran etexilate[3].
Exemplary Synthetic Transformation: N-Acylation
A common subsequent reaction is the N-acylation of the secondary amine to form an amide. This is a fundamental transformation in the synthesis of many pharmaceuticals.
Caption: N-Acylation of this compound.
Quality Control and Characterization
Ensuring the purity and identity of this compound is critical for its successful use as an intermediate. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The expected signals would include:
-
A triplet and a quartet for the ethyl group of the ester.
-
A triplet and a quartet for the N-ethyl group.
-
Two triplets for the ethylene bridge of the beta-alanine backbone.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Key signals include the carbonyl carbon of the ester (around 172 ppm) and the various aliphatic carbons.[4]
-
IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight and assessing purity. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage alpha to the nitrogen atom[4]. A prominent peak at m/z = 58 is often observed for compounds containing an N-ethyl group[4].
Chromatographic Purity Assessment
-
Gas Chromatography (GC): A capillary GC with a flame ionization detector (FID) is the standard method for determining the purity of volatile compounds like this compound. The method used for the related insect repellent IR3535 can be adapted for this purpose[2].
Self-Validating Workflow for Synthesis and QC
Caption: Integrated workflow for synthesis and quality control.
Safety and Handling
Hazard Identification: Based on similar compounds such as β-Alanine, N,N-dimethyl-, ethyl ester, this compound should be handled as a potentially flammable liquid and a skin and eye irritant.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.
-
In case of skin or eye contact, rinse immediately and thoroughly with water.
-
For spills, use personal protective equipment and absorb with an inert material.
Conclusion
This compound is a readily synthesized and highly functional chemical intermediate. The aza-Michael addition provides a robust and scalable route for its production. Its utility in the synthesis of more complex molecules, particularly in the pharmaceutical industry, makes it a valuable building block for researchers and drug development professionals. The protocols and analytical methods outlined in this guide provide a comprehensive framework for the synthesis, purification, and quality control of this versatile compound, ensuring its effective and safe application in an industrial R&D setting.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl butylacetylaminopropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of amine on yield and selectivity of ethyl acrylate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Amine acrylate addition reaction products. Google Patents.
-
Chemical Engineering Transactions. (2020). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Chemical Engineering Transactions. Retrieved from [Link]
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-
MDPI. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate. Google Patents.
-
Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. Frontiers. Retrieved from [Link]
-
ACS Publications. (2014). Characterization of ethyl chloroformate derivative of β-methylamino-l-alanine. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for synthesis of ethyl 3-ethoxypropionate. Google Patents.
-
National Institutes of Health. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. NIH. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Introduction to IR Spectra. UCLA Chemistry. Retrieved from [Link]
Sources
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- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Introduction to IR Spectra [webspectra.chem.ucla.edu]
Application Note: A Comprehensive Protocol for the N-Alkylation of β-Alanine Ethyl Ester
Abstract
This application note provides a detailed and robust protocol for the N-alkylation of β-alanine ethyl ester, a critical transformation in the synthesis of valuable building blocks for pharmaceutical and materials science research. N-alkylated β-alanine derivatives are integral components of various bioactive molecules and polymers.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, discusses optimization strategies, and outlines methods for product characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing these important compounds.
Introduction and Significance
β-Alanine is a naturally occurring beta-amino acid, and its esters are versatile starting materials in organic synthesis. The N-alkylation of β-alanine ethyl ester introduces an alkyl group onto the primary amine, significantly modifying the molecule's steric and electronic properties.[4] This modification is a key step in creating pharmacologically relevant scaffolds, such as enzyme inhibitors and novel peptide mimics.[5][6] Furthermore, these functionalized monomers are used to synthesize advanced poly(amino acid)-based polymers for applications in drug delivery and nanotechnology.[1][2]
Direct alkylation using alkyl halides is a common and effective method, though it requires careful control to achieve high selectivity and yield.[6][7] This document focuses on a standard protocol using an alkyl halide and a mild inorganic base, which offers a balance of reactivity, cost-effectiveness, and operational simplicity.
Reaction Mechanism and Scientific Rationale
The N-alkylation of β-alanine ethyl ester with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][8]
The core steps are:
-
Deprotonation: A base is used to deprotonate the primary amine of the β-alanine ethyl ester. This step is crucial as it increases the nucleophilicity of the nitrogen atom, making it a more effective nucleophile.[4] However, since primary amines are already sufficiently nucleophilic, this reaction often proceeds with the base primarily acting to neutralize the acid byproduct.[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond.[8]
-
Proton Transfer: The resulting ammonium salt is deprotonated by a base (either the added base or another molecule of the starting amine) to yield the neutral N-alkylated product and a salt byproduct.[8]
Key Experimental Choices Explained:
-
Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal.[9][10] It is strong enough to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction, driving the equilibrium towards the products.[9] Using a strong, nucleophilic base (like NaOH) could lead to unwanted side reactions, such as hydrolysis of the ethyl ester. Potassium carbonate is also inexpensive and easily removed during the workup.[10]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred.[9][11] These solvents can dissolve the reactants and effectively solvate the cation of the base (K⁺), leaving the carbonate anion more reactive. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the amine nucleophile.
-
Controlling Over-Alkylation: Since the starting material is a primary amine, it can theoretically undergo a second alkylation to form a tertiary amine. While the secondary amine product is also nucleophilic, this side reaction can often be minimized by carefully controlling the stoichiometry (using a slight excess of the amine or a 1:1 ratio) and reaction time.[7][12]
Detailed Experimental Protocol: Synthesis of N-Benzyl-β-alanine ethyl ester
This section provides a representative, step-by-step procedure for the N-benzylation of β-alanine ethyl ester hydrochloride.
Materials & Reagents:
-
β-Alanine ethyl ester hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add β-alanine ethyl ester hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2–0.5 M.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes. The potassium carbonate neutralizes the HCl salt and deprotonates a portion of the amine.
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the reaction mixture dropwise using a syringe.
-
Heating: Heat the reaction mixture to 60-80 °C (or to reflux) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting amine. The reaction is typically complete within 4-12 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the pure N-benzyl-β-alanine ethyl ester.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from setup to characterization.
Caption: Workflow for N-alkylation of β-alanine ethyl ester.
Optimization and Parameter Summary
The efficiency of the N-alkylation can be influenced by several factors. The table below summarizes key parameters and their expected impact, providing a basis for optimization.
| Parameter | Options | Rationale & Expected Outcome |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides are most reactive but more expensive. Alkyl bromides offer a good balance.[4] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | K₂CO₃ is a cost-effective and efficient choice. Cesium carbonate (Cs₂CO₃) can increase reaction rates due to higher solubility.[11] Organic bases like triethylamine (Et₃N) are also effective but can be harder to remove. |
| Solvent | Acetonitrile (ACN), DMF, Acetone | ACN is an excellent choice due to its polarity and relatively low boiling point, making it easy to remove.[9] DMF can accelerate reactions for less reactive halides but has a high boiling point.[11] |
| Temperature | Room Temp to Reflux | Heating generally increases the reaction rate, which is necessary for less reactive halides like chlorides or sterically hindered substrates.[10][11] Start at a moderate temperature (e.g., 60 °C) and increase if necessary. |
| Stoichiometry | 1:1 to 1:1.2 (Amine:Halide) | Using a slight excess of the alkyl halide (1.1-1.2 eq) can help drive the reaction to completion. A large excess may increase the risk of dialkylation. |
Product Characterization
Confirming the structure and purity of the final product is essential. The following techniques are standard:
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Key signals to look for in the ¹H NMR of N-benzyl-β-alanine ethyl ester would be the new benzylic CH₂ protons (a singlet around 3.7 ppm) and the disappearance of the primary amine protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is commonly used to observe the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Can show the presence of the secondary amine (N-H stretch, ~3300-3500 cm⁻¹, weak) and the ester carbonyl group (C=O stretch, ~1730 cm⁻¹).
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive alkyl halide, insufficient temperature, or ineffective base.
-
Solution: Check the purity of the alkyl halide. Increase the reaction temperature. Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area.
-
-
Formation of Side Products (e.g., Dialkylation):
-
Cause: Reaction run for too long or with a large excess of alkyl halide.
-
Solution: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a stoichiometry closer to 1:1.
-
-
Difficulty in Purification:
-
Cause: Product is co-eluting with impurities.
-
Solution: Adjust the solvent system for column chromatography. An initial wash with a nonpolar solvent like hexane can sometimes remove nonpolar impurities before chromatography.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkyl halides (like benzyl bromide) are lachrymators and toxic. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (heating mantle or oil bath).
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
-
AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
ScienceDirect. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Direct N-alkylation of unprotected amino acids with alcohols. PNAS. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
ACS Publications. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
-
PubMed. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
- Google Patents. (2003). New processes for producing beta-alanine derivatives.
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
Sources
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- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Spectroscopic Analysis of Ethyl N-ethyl-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the spectroscopic analysis of Ethyl N-ethyl-beta-alaninate, a key intermediate in various chemical syntheses. The following application notes and protocols are designed to equip researchers with the necessary tools to characterize and ensure the purity of this compound using a suite of modern analytical techniques. The methodologies detailed herein are grounded in established scientific principles and have been structured to provide not only procedural steps but also the underlying rationale, ensuring robust and reproducible results.
Introduction
This compound (IUPAC name: ethyl 3-(ethylamino)propanoate) is a secondary amino acid ester with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol .[1] Its structure, comprising both an amine and an ester functional group, makes it a versatile building block in organic synthesis. Accurate and thorough characterization of this compound is paramount for its effective use in research and development, particularly in the pharmaceutical industry where purity and structural integrity are critical.
This guide will detail the application of four key spectroscopic techniques for the analysis of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for unambiguous structure elucidation.
-
Mass Spectrometry (MS) for the determination of molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy for the identification of key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for assessing the presence of chromophores and for quantitative analysis.
Each section will provide a theoretical overview, a detailed experimental protocol, and an in-depth discussion of the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm. These predictions are based on the analysis of structurally similar compounds, such as ethyl 3-(diethylamino)propanoate.[2]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| b | ~2.50 | Triplet | 2H | -CH₂-C(O)O- |
| c | ~2.80 | Triplet | 2H | -NH-CH₂ -CH₂- |
| d | ~2.65 | Quartet | 2H | -NH-CH₂ -CH₃ |
| e | ~1.10 | Triplet | 3H | -NH-CH₂-CH₃ |
| f | ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| g | Variable | Singlet (broad) | 1H | -NH - |
Note: The chemical shift of the N-H proton (g) can be variable and its signal may be broad due to quadrupole broadening and chemical exchange. Its integration may also not be precise.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.[5]
-
Filter the sample if any particulate matter is present to ensure magnetic field homogeneity.[3]
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.
-
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will typically give rise to a distinct signal.
| Carbon | Chemical Shift (ppm) | Assignment |
| 1 | ~172 | C =O (Ester) |
| 2 | ~60 | -O-CH₂ -CH₃ |
| 3 | ~48 | -NH-CH₂ -CH₂- |
| 4 | ~45 | -NH-CH₂ -CH₃ |
| 5 | ~35 | -CH₂ -C(O)O- |
| 6 | ~15 | -NH-CH₂-CH₃ |
| 7 | ~14 | -O-CH₂-CH₃ |
Note: These are predicted values based on typical chemical shifts for similar functional groups and data from related compounds.[2]
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent.[3]
-
Follow the same procedure as for ¹H NMR sample preparation.
-
-
Instrumental Parameters (Example for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Identify the chemical shifts of the carbon signals.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 145, corresponding to the molecular weight of the compound.[1]
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. The most likely alpha-cleavage would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propanoate ethyl ester radical (•CH₂CH₂COOCH₂CH₃, 101 Da). The most abundant fragment is often the result of the loss of the largest alkyl group, leading to a base peak at m/z = 100 or m/z = 86.
-
Ester Fragmentation: Esters can undergo fragmentation via cleavage of the C-O bond or through McLafferty rearrangement if a gamma-hydrogen is available.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.[1]
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3500 | N-H stretch | Secondary Amine |
| ~2850-2960 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1180 | C-O stretch | Ester |
| ~1100 | C-N stretch | Amine |
Note: The N-H stretch may be a weak to medium, sharp band. The C=O stretch of the ester will be a strong, sharp absorption.
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples that requires minimal sample preparation.[6][7]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. The technique is particularly useful for quantifying compounds containing chromophores (light-absorbing groups).
Expected UV-Vis Spectrum of this compound
This compound does not possess a strong chromophore. The ester carbonyl group has a weak n → π* transition around 200-215 nm, which is often difficult to observe and may be masked by the solvent cutoff. The secondary amine group does not have a significant absorption in the standard UV-Vis range (200-800 nm). Therefore, direct UV-Vis analysis for qualitative identification is not the primary technique for this compound.
However, UV-Vis spectroscopy can be employed for quantitative analysis if a suitable derivatization agent is used to introduce a chromophore into the molecule.[8][9]
This protocol outlines a general approach. The specific derivatizing agent and reaction conditions would need to be optimized for this compound.
-
Derivatization:
-
React a known concentration of this compound with a derivatizing agent that introduces a strong chromophore (e.g., Dansyl chloride, which reacts with amines).
-
Ensure the reaction goes to completion.
-
-
Sample Preparation:
-
Prepare a series of standard solutions of the derivatized product with known concentrations in a suitable solvent (e.g., acetonitrile, ethanol). The solvent should be transparent in the wavelength range of interest.[1]
-
Prepare a solution of the unknown sample after derivatization.
-
-
Instrumental Parameters:
-
Wavelength Range: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λ_max).
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis:
-
Measure the absorbance of the standard solutions at λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Conclusion
The spectroscopic techniques outlined in this guide provide a comprehensive toolkit for the thorough characterization of this compound. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently confirm the structure and purity of this important chemical intermediate. While UV-Vis spectroscopy is less informative for the underivatized molecule, it can be a valuable tool for quantitative analysis upon appropriate derivatization. Adherence to the detailed protocols and an understanding of the expected spectral features will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wiley. Essential Practical NMR for Organic Chemistry, 2nd Edition. [Link]
-
U.S. Department of Commerce. Essential practical NMR for organic chemistry. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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PMC. Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. [Link]
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Application Note: A Practical Guide to the Chromatographic Purification of Ethyl N-ethyl-beta-alaninate
Abstract
This guide provides a detailed examination of the chromatographic purification of Ethyl N-ethyl-beta-alaninate, a secondary amine and ester compound relevant in chemical synthesis. Achieving high purity of such compounds is critical for their application in research and drug development. This document addresses the specific challenges associated with purifying basic amines, such as peak tailing on standard silica gel, and presents two robust, field-proven protocols: Normal-Phase Flash Chromatography with a basic modifier and Reversed-Phase Flash Chromatography with pH control. The protocols are designed to be self-validating, explaining the causality behind experimental choices to empower researchers to adapt these methods to their specific needs.
Introduction: The Purification Challenge
This compound (IUPAC name: ethyl 3-(ethylamino)propanoate) is a valuable bifunctional molecule possessing both a secondary amine and an ethyl ester.[1] The presence of the basic nitrogen atom introduces a significant challenge for purification via standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of silica gel can interact strongly with the basic amine, leading to irreversible adsorption, low recovery, and significant peak tailing, which compromises separation efficiency.
Therefore, a successful purification strategy must mitigate these undesirable interactions. This application note details two primary approaches to achieve high-purity this compound:
-
Normal-Phase Chromatography (NPC): Utilizing a non-polar mobile phase with a polar stationary phase (silica gel), but with the crucial addition of a basic modifier to mask the acidic silanol sites.[2][3]
-
Reversed-Phase Chromatography (RPC): Employing a polar mobile phase with a non-polar stationary phase (e.g., C18-functionalized silica).[4][5] This method leverages pH control to ensure the analyte is in its non-ionized, more hydrophobic state, enhancing retention and improving peak shape.[2]
Analyte Profile & Pre-Analysis
Understanding the physicochemical properties of this compound is the foundation for developing a logical purification method.
| Property | Value | Source | Significance for Chromatography |
| IUPAC Name | ethyl 3-(ethylamino)propanoate | [1] | Indicates ester and secondary amine functionalities. |
| Molecular Formula | C₇H₁₅NO₂ | [1][6] | Used for mass spectrometry confirmation. |
| Molecular Weight | 145.20 g/mol | [1][6] | Essential for calculating molarity and reaction yields. |
| CAS Number | 23651-62-9 | [1] | Unique identifier for substance verification. |
| XLogP3 | 0.4 | [1] | Indicates a relatively polar nature, suggesting good solubility in moderately polar organic solvents and some retention in reversed-phase systems. |
| Functionality | Secondary Amine | N/A | The basic nature requires mitigation of strong interactions with acidic silica gel. |
Method Development Strategy
The choice between Normal-Phase and Reversed-Phase chromatography depends primarily on the polarity of the target compound relative to its impurities and the scale of the purification.
Caption: Method selection workflow for purifying this compound.
-
Thin-Layer Chromatography (TLC) for NPC Scouting: Before committing to a large-scale flash column, TLC is an indispensable tool for quickly screening solvent systems.[7] The goal is to find a solvent mixture (e.g., Hexanes/Ethyl Acetate) where the desired compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.[8] A small amount of triethylamine (TEA) should be included in the developing solvent to mimic the conditions of the flash column.
-
Analytical HPLC for RPC Scouting: For reversed-phase, analytical HPLC or UPLC is the preferred tool for method development.[2] A scouting gradient (e.g., 5-95% acetonitrile in water over 10 minutes) with an alkaline pH can quickly establish the retention time of the product and the separation profile from its impurities. This analytical method can then be scaled directly to a preparative flash system.[4]
Protocol 1: Normal-Phase Flash Chromatography (with Basic Modifier)
This protocol is ideal when impurities are significantly less polar than the target amine, allowing them to be eluted quickly while the product is retained.
Principle of Causality: The addition of a volatile base like triethylamine (TEA) to the mobile phase is critical. TEA acts as a competitive base, preferentially binding to the acidic silanol groups on the silica surface. This "masks" the active sites, preventing the secondary amine of our target compound from strongly adsorbing, thereby enabling symmetrical peak elution and improving recovery.[3][7]
Materials and Equipment:
-
Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Pre-packed silica gel column (e.g., 40 g for 1 g crude sample)
-
Solvents: HPLC-grade Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Method Development:
-
Prepare a developing chamber with 90:10:1 Hexanes:EtOAc:TEA.
-
Spot the crude mixture on a TLC plate and develop.
-
If the Rf is not in the 0.25-0.35 range, adjust the ratio of Hexanes:EtOAc.[8]
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2 g of silica gel to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This technique prevents the use of a strong loading solvent that can disrupt the separation at the top of the column.[3]
-
-
Column Preparation and Elution:
-
Equilibrate the silica flash column with the initial mobile phase (e.g., 100% Hexanes with 0.5% TEA).
-
Load the dry sample onto the column.
-
Run a gradient elution based on TLC results. A typical gradient might be:
-
0-2 Column Volumes (CVs): 5% EtOAc in Hexanes (+0.5% TEA)
-
2-12 CVs: Gradient from 5% to 40% EtOAc in Hexanes (+0.5% TEA)
-
12-15 CVs: Hold at 40% EtOAc in Hexanes (+0.5% TEA)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions based on UV detection (if applicable) or in fixed volumes.
-
Analyze collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: General workflow for Normal-Phase flash purification.
Protocol 2: Reversed-Phase Flash Chromatography
This method is superior when the impurities are more polar than the product or when the compound is highly polar itself.
Principle of Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (C18).[5][9] The secondary amine in this compound has a pKa (estimated) around 10-11. At neutral or acidic pH, the amine will be protonated (-NH₂⁺-), making it highly polar and resulting in very poor retention on a C18 column. By raising the mobile phase pH to an alkaline value (e.g., pH 9-10) with an additive like ammonium hydroxide or TEA, we deprotonate the amine.[2] This neutral form is significantly more hydrophobic, allowing it to interact effectively with the C18 stationary phase and enabling a successful separation.[2]
Materials and Equipment:
-
Flash Chromatography System
-
Pre-packed C18 column
-
Solvents: HPLC-grade Acetonitrile (ACN), Deionized Water
-
Additive: Ammonium hydroxide (NH₄OH) or Triethylamine (TEA)
-
Crude this compound
-
Analytical HPLC for method development
-
Lyophilizer or rotary evaporator
Step-by-Step Methodology
-
Analytical HPLC Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% NH₄OH
-
Mobile Phase B: Acetonitrile + 0.1% NH₄OH
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Inject the crude sample to determine the retention time and separation profile.
-
-
Preparative Method Scaling:
-
Translate the analytical gradient to the preparative flash system. The retention time from the analytical run helps define the optimal preparative gradient to focus on the elution of the target compound.
-
-
Column Preparation and Elution:
-
Equilibrate the C18 flash column with the initial mobile phase conditions (e.g., 5% ACN in Water + 0.1% NH₄OH).
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase itself) and load it onto the column.
-
Run the scaled preparative gradient.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions based on UV detection.
-
Confirm the purity of fractions using analytical HPLC.
-
Combine pure fractions.
-
Removing the solvent can be challenging due to the high water content. Lyophilization (freeze-drying) is the preferred method. Alternatively, the bulk of the acetonitrile can be removed by rotary evaporation, followed by extraction of the product into an organic solvent (e.g., dichloromethane) from the aqueous phase.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (NPC) | Insufficient basic modifier. | Increase TEA concentration to 1-2%. Consider using an amine-functionalized silica column.[2] |
| No Retention (RPC) | Mobile phase pH is too low, causing amine protonation. | Ensure mobile phase pH is alkaline. Add 0.1% NH₄OH or TEA to both water and acetonitrile.[2] |
| Poor Separation | Inappropriate solvent system or gradient. | Re-optimize the mobile phase using TLC or analytical HPLC. Use a shallower gradient around the elution point of the target compound. |
| Low Recovery | Irreversible adsorption on the column. | For NPC, ensure sufficient TEA is used. For RPC, check that the pH is correct. The compound may be unstable on silica; consider RPC as an alternative. |
Conclusion
The successful chromatographic purification of this compound hinges on effectively managing the basicity of its secondary amine group. For separations involving non-polar impurities, Normal-Phase flash chromatography on silica gel with a triethylamine-modified eluent provides a rapid and efficient solution. For more complex mixtures or polar impurities, Reversed-Phase chromatography using a C18 stationary phase with an alkaline mobile phase offers a powerful and orthogonal alternative. By understanding the underlying chemical principles and employing systematic method development, researchers can consistently achieve high purity for this and similar amine-containing molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
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Application Notes & Protocols: Ethyl N-ethyl-beta-alaninate as a Versatile Synthon in the Development of Novel Compounds
Abstract: This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl N-ethyl-beta-alaninate as a versatile building block in organic synthesis. We delve into the chemical reactivity of its bifunctional nature—a secondary amine and an ethyl ester—to construct novel molecular architectures. The following sections provide detailed application notes and step-by-step protocols for the synthesis of potential bioactive amides and N-acylated derivatives, grounded in established synthetic strategies and principles of modern drug discovery.
Introduction: The Strategic Value of β-Amino Acid Esters
β-Amino acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their unique structural features, which introduce a flexible three-carbon backbone, are instrumental in the design of peptidomimetics, bioactive small molecules, and functional polymers. This compound (also known as Ethyl 3-(ethylamino)propanoate) is a particularly interesting, yet underexplored, synthon. With a molecular weight of 145.20 g/mol , it possesses two key reactive sites: a nucleophilic secondary amine and an electrophilic ester carbonyl.[3] This bifunctionality allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries. This guide explores the causality behind its utility and provides validated protocols for its application.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to experimental design.
| Property | Value | Source |
| CAS Number | 23651-62-9 | [3][4] |
| Molecular Formula | C₇H₁₅NO₂ | [3][4] |
| Molecular Weight | 145.20 g/mol | [3] |
| Appearance | Liquid | [5] |
| SMILES | CCNCCC(=O)OCC | [3][4] |
| IUPAC Name | ethyl 3-(ethylamino)propanoate | [3] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
| XLogP3 | 0.4 | [3] |
Section 1: The Synthetic Versatility of this compound
The utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a range of synthetic transformations to build molecular complexity.
-
Reactions at the Secondary Amine: The N-ethyl secondary amine is a potent nucleophile. It readily participates in:
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable tertiary amides. This is a cornerstone of drug design, used to introduce diverse substituents and modulate physicochemical properties.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to generate tertiary amines.
-
Michael Addition: As a nucleophile in conjugate additions to α,β-unsaturated systems.
-
-
Reactions at the Ethyl Ester: The ester group is an electrophilic site that can undergo:
-
Hydrolysis: Cleavage to the corresponding carboxylic acid under acidic or basic conditions. This unmasks a new functional handle for further modification, such as amide bond formation.
-
Amidation/Aminolysis: Direct reaction with primary or secondary amines, often at elevated temperatures or with catalysis, to form amides. This is a common strategy in the synthesis of compounds like pyrazinamide derivatives.[6]
-
Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
The diagram below illustrates these primary reaction pathways, highlighting the molecule's potential as a divergent synthetic intermediate.
Section 2: Application Note 1: Synthesis of Novel Bioactive Amide Analogues
Rationale: The development of novel amide-containing compounds is a proven strategy in drug discovery. For instance, the synthesis of analogues of Pyrazinamide, a first-line anti-tuberculosis drug, often involves the amidation of pyrazine-2-carboxylic acid with various amines to explore structure-activity relationships.[7][8][9] By using this compound as the amine component, we can introduce a flexible, ester-containing side chain, creating novel chemical entities with potentially altered pharmacokinetic profiles.
Objective: To synthesize a novel pyrazinamide analogue by coupling pyrazine-2-carboxylic acid with this compound.
Experimental Protocol: Synthesis of Ethyl 3-(ethyl(pyrazine-2-carbonyl)amino)propanoate
This protocol employs a standard peptide coupling reagent, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate amide bond formation under mild conditions.
Materials:
-
Pyrazine-2-carboxylic acid
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reactant Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids. Stir the solution at room temperature for 15 minutes. Causality Note: Pre-activating the carboxylic acid with EDC/HOBt forms a highly reactive intermediate, facilitating nucleophilic attack by the amine.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton released during amide formation, driving the reaction forward.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexanes mobile phase. The disappearance of the limiting starting material (amine or acid) indicates completion.
-
Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOBt. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization (Self-Validation): a. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the desired product. b. Analyze by High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.
Section 3: Application Note 2: N-Acylation for Novel Insect Repellent Candidates
Rationale: The structural motif of N-acylated-β-alanine esters is a well-established pharmacophore for insect repellents. The most prominent example is IR3535®, or Ethyl N-acetyl-N-butyl-β-alaninate, which is a safe and effective repellent against a variety of insects.[10][][12] By starting with this compound and acylating the secondary amine with various acyl chlorides, researchers can rapidly synthesize novel analogues of IR3535® to explore how changes in the N-acyl and N-alkyl groups affect repellent efficacy and duration.
Objective: To synthesize an IR3535® analogue, Ethyl N-butyryl-N-ethyl-β-alaninate, via N-acylation.
Experimental Protocol: Synthesis of Ethyl 3-(N-butyryl-N-ethylamino)propanoate
This protocol details a classic Schotten-Baumann reaction, where an amine is acylated with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Butyryl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reactant Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: This exothermic reaction is cooled to control the reaction rate and minimize side reactions.
-
Acyl Chloride Addition: Add butyryl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted butyryl chloride (by hydrolysis) and acidic impurities. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Self-Validation): Purify the crude oil by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes eluent system.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Expected Characterization Data
The following table provides hypothetical, yet expected, analytical data for the products synthesized in the protocols, guiding the researcher in data interpretation.
| Compound | Method | Expected Data |
| Ethyl 3-(ethyl(pyrazine-2-carbonyl)amino)propanoate | HRMS (ESI+) | Calculated for C₁₂H₁₇N₃O₃ [M+H]⁺: 252.1343, Found: 252.XXXX |
| ¹H NMR (CDCl₃) | Peaks corresponding to pyrazine ring protons (~8.5-9.2 ppm), ethyl ester protons (quartet ~4.1 ppm, triplet ~1.2 ppm), and N-ethyl protons. | |
| Ethyl 3-(N-butyryl-N-ethylamino)propanoate | HRMS (ESI+) | Calculated for C₁₁H₂₁NO₃ [M+H]⁺: 216.1594, Found: 216.XXXX |
| ¹H NMR (CDCl₃) | Disappearance of the N-H proton signal. Appearance of peaks for the butyryl group (triplet, sextet, triplet ~0.9-2.2 ppm). |
Conclusion and Future Directions
This compound is a cost-effective and highly versatile starting material for the synthesis of novel compounds. The protocols detailed herein provide a robust framework for creating diverse libraries of amides and N-acylated derivatives for screening in drug discovery and agrochemical development. Future work could explore using the ester functionality as a handle for polymerization or for conjugation to other bioactive molecules, further expanding the utility of this valuable synthon.
References
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PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-(diethylamino)propionate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-[2-(3-methylphenyl)ethylamino]propanoate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Retrieved January 18, 2026, from [Link]
-
Scholar ITS. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Retrieved January 18, 2026, from [Link]
-
Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186. [Link]
-
PubMed. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). ethyl N-acetyl-N-ethyl-beta-alaninate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved January 18, 2026, from [Link]
-
Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560–39568. [Link]
-
Ordóñez, M., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Molecules, 25(9), 2092. [Link]
-
Rejtar, T., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Theranostics, 5(7), 748–761. [Link]
-
Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269395. [Link]
-
Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved January 18, 2026, from [Link]
-
ChemBK. (2024). ethyl N-acetyl-N-butyl-β-alaninate. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl N-ethyl-beta-alaninate Synthesis
Welcome to the technical support center for the synthesis of Ethyl N-ethyl-beta-alaninate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most efficient reaction for synthesizing this compound?
The most direct and industrially relevant method is the aza-Michael addition (or conjugate addition) of ethylamine to ethyl acrylate.[1][2] This reaction forms the core C-N bond of the target molecule by adding the nucleophilic amine to the electron-deficient β-carbon of the acrylate. It is favored for its high atom economy, typically requiring no catalyst for the addition of a primary amine, although reaction conditions must be carefully controlled to ensure high selectivity and yield.
Q2: What are the critical reaction parameters that I need to control to maximize yield?
To maximize the yield of the mono-adduct, three parameters are paramount:
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Stoichiometry: A molar excess of ethylamine relative to ethyl acrylate is crucial. This minimizes the formation of the di-adduct, where a second molecule of ethyl acrylate reacts with the product.
-
Temperature: The reaction is exothermic. Maintaining a controlled temperature (typically below 40°C) is essential to prevent the uncontrolled polymerization of ethyl acrylate, which is a common cause of yield loss.[3][4]
-
Rate of Addition: Slow, dropwise addition of ethyl acrylate to the ethylamine solution helps to dissipate heat and maintain a constant excess of the amine in the reaction mixture, further suppressing side reactions.
Q3: What are the main side reactions I should be aware of, and how do they impact my final product?
The two primary side reactions that can significantly reduce your yield and complicate purification are:
-
Di-addition: The product, this compound, is a secondary amine and can act as a nucleophile itself, reacting with another molecule of ethyl acrylate. This forms the tertiary amine impurity, Ethyl 3-((2-ethoxycarbonylethyl)(ethyl)amino)propanoate.
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Polymerization: Ethyl acrylate is prone to spontaneous polymerization, especially when exposed to heat, light, or impurities.[3] This results in the formation of a solid or highly viscous polymer, effectively removing the reactant from the desired reaction pathway.
Q4: Is a catalyst necessary for this reaction?
For the reaction between a primary amine like ethylamine and ethyl acrylate, a catalyst is generally not required. The inherent nucleophilicity of the amine is sufficient to initiate the addition. However, for less reactive secondary amines, catalysts such as Lewis acids or bases might be employed to enhance the reaction rate.[1] For this specific synthesis, focusing on optimizing conditions like temperature and stoichiometry is more effective than introducing a catalyst, which could potentially complicate the purification process.
Q5: What are the essential safety precautions when handling the reagents?
-
Ethyl Acrylate: This is a flammable liquid with an acrid odor and is a known lachrymator. It is classified as a possible human carcinogen and can cause severe skin and eye irritation.[3][4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Commercial ethyl acrylate contains a polymerization inhibitor; ensure it is fresh and stored correctly.
-
Ethylamine: This is a highly flammable and volatile liquid with a strong ammonia-like odor. It is corrosive and can cause severe skin and eye burns. Handle exclusively in a fume hood and wear appropriate PPE.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis. The logical flow for diagnosing problems is outlined in the diagram below.
Caption: Troubleshooting workflow for this compound synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| A. Uncontrolled Polymerization of Ethyl Acrylate | Ethyl acrylate can readily polymerize in an exothermic reaction, especially at elevated temperatures or in the presence of initiators (like light or impurities).[3] This side reaction competes directly with the desired Michael addition, consuming the starting material and often resulting in a solid mass. | 1. Temperature Control: Ensure the reaction vessel is adequately cooled in an ice bath, maintaining an internal temperature below 40°C, preferably between 20-30°C. 2. Inhibitor Check: Use ethyl acrylate that contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Verify the age and storage conditions of your reagent. 3. Slow Addition: Add the ethyl acrylate dropwise to the ethylamine solution to allow for effective heat dissipation. |
| B. Incomplete Reaction | The reaction may not have reached completion due to insufficient time, non-optimal temperature, or degraded reagents. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC. If starting material is still present after the planned duration, extend the stirring time at room temperature. 2. Reagent Quality: Use freshly opened or distilled reagents. Ethylamine can absorb CO₂ from the air, and ethyl acrylate can degrade over time. |
| C. Incorrect Stoichiometry | An insufficient excess of ethylamine may not be enough to drive the reaction to completion or effectively compete with the di-addition side reaction. | Verify the calculations for molar equivalents. Ensure that the correct mass or volume of each reagent was added. It is recommended to use at least a 2-fold molar excess of ethylamine. |
Problem 2: Significant Impurities Detected in the Final Product
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| A. Formation of Di-Adduct | The product, a secondary amine, can react with a second molecule of ethyl acrylate. This is more likely to occur if there are localized areas of high ethyl acrylate concentration or if the overall stoichiometry does not sufficiently favor the primary amine's reaction. | 1. Increase Amine Excess: Use a higher molar excess of ethylamine (e.g., 3- to 5-fold). This statistically favors the reaction of ethyl acrylate with the more abundant primary amine. 2. Optimize Addition: Add ethyl acrylate slowly and directly into the bulk of the stirred ethylamine solution to prevent localized concentration gradients. |
| B. Residual Starting Materials | Incomplete conversion or inefficient purification can leave unreacted ethylamine or ethyl acrylate in the final product. | 1. Drive Reaction to Completion: Refer to solutions for "Incomplete Reaction" above. 2. Improve Purification: Ethylamine is volatile and can be removed under reduced pressure. For removing residual ethyl acrylate, a careful fractional vacuum distillation is effective due to the difference in boiling points. |
| C. Product Hydrolysis | If water is present during the reaction or workup (especially under acidic or basic conditions), the ethyl ester group can hydrolyze to the corresponding carboxylic acid.[5] | 1. Use Anhydrous Conditions: While not strictly necessary for the addition reaction itself, using dry solvents and reagents minimizes the risk of hydrolysis. 2. Neutral Workup: During any aqueous wash steps, use neutral water or brine and avoid strong acids or bases to protect the ester functionality. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to yield a high purity product by controlling key reaction parameters.
Reagent & Stoichiometry Table:
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Ethylamine (70 wt% in H₂O) | C₂H₅NH₂ | 45.08 | 0.50 | 2.5 | 32.2 g |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 0.20 | 1.0 | 20.0 g (21.2 mL) |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | - | 2 x 50 mL |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | - | 30 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~5 g |
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification.
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the 70 wt% ethylamine solution (32.2 g, 0.50 mol).
-
Cooling: Place the flask in an ice/water bath and stir until the internal temperature is between 0-5°C.
-
Addition of Ethyl Acrylate: Add ethyl acrylate (20.0 g, 0.20 mol) to the dropping funnel. Add the ethyl acrylate to the stirred ethylamine solution dropwise over a period of approximately 45-60 minutes. Monitor the internal temperature to ensure it does not rise above 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours.
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Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 30 mL of saturated NaCl solution (brine). Shake vigorously and allow the layers to separate.
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Extraction: Drain the aqueous layer and extract it once more with 50 mL of diethyl ether.
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Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (~5 g). Swirl for 5-10 minutes.
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Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Protocol 2: Quality Control by GC-MS
-
Sample Preparation: Dilute 1-2 drops of the final product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample onto a GC-MS system.
-
Data Interpretation:
-
The main peak should correspond to the molecular weight of the product (145.20 g/mol ).[6]
-
Check for the absence of peaks corresponding to ethyl acrylate (100.12 g/mol ).[4]
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Look for any significant peaks at a higher mass, which could indicate the di-adduct (M.W. 245.32 g/mol ).
-
The purity can be estimated from the relative peak areas in the gas chromatogram.
-
References
- Biosynth. (n.d.). This compound.
-
Wang, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available: [Link]
-
Jayarama Reddy, V., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules. Available: [Link]
- Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction.
-
Yuan, L., et al. (2024). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. International Journal of Molecular Sciences. Available: [Link]
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Hernández-Montes, G., et al. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. Available: [Link]
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Reddy, V. J., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Figshare. Available: [Link]
-
Reddy, V. J., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ACS Publications. Available: [Link]
- Alfa Chemistry. (n.d.). Beta-Alanine.
- BOC Sciences. (n.d.). CAS 52304-36-6 ethyl N-acetyl-N-butyl-β-alaninate.
-
Reddy, V. J., et al. (2011). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ResearchGate. Available: [Link]
-
Coetzee, J., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available: [Link]
-
Ranu, B. C., et al. (2002). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available: [Link]
- Organic Syntheses. (n.d.). Procedure for L-alanine-N-methylamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8821, Ethyl Acrylate.
-
Perumalsamy, M., & Appaswami, M. (2018). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. Available: [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90223, this compound.
- Wikipedia. (n.d.). β-Alanine ethyl ester.
- Wikipedia. (n.d.). Ethyl acrylate.
-
Sharma, S., & Singh, J. (2014). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate. Available: [Link]
-
Cawthern, S. D., et al. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. University of New Hampshire Scholars' Repository. Available: [Link]
-
Wang, J., et al. (2023). Advances in the synthesis of β-alanine. PubMed Central. Available: [Link]
-
Kumar, A., et al. (2012). Chemoenzymatic Synthesis of Poly(l-alanine) in Aqueous Environment. ACS Publications. Available: [Link]
- Guidechem. (n.d.). ethyl N,N-dibutyl-beta-alaninate 20120-23-4 wiki.
- Wikipedia. (n.d.). Ethyl butylacetylaminopropionate.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H15NO2, 25 grams.
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Koshel, E., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Available: [Link]
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- 6. This compound | C7H15NO2 | CID 90223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ethyl N-ethyl-beta-alaninate Synthesis
Welcome to the technical support resource for the synthesis of Ethyl N-ethyl-beta-alaninate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important reaction. As your dedicated application scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to not only solve immediate issues but also to strategically optimize your synthesis for robust and reproducible results.
The synthesis of this compound is most commonly achieved via an aza-Michael addition, a powerful C-N bond-forming reaction. It involves the conjugate addition of ethylamine (the nucleophile) to ethyl acrylate (the Michael acceptor). While theoretically straightforward, this reaction is sensitive to several parameters that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer approach to troubleshoot these challenges effectively.
Core Reaction Overview: The Aza-Michael Addition
The fundamental mechanism involves the attack of the lone pair of electrons on the nitrogen atom of ethylamine onto the electron-deficient β-carbon of ethyl acrylate. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product, Ethyl 3-(ethylamino)propanoate.[1]
Caption: High-level workflow for this compound synthesis.
Section 1: Pre-Reaction Checklist & Best Practices
Proactive troubleshooting begins before the first reagent is measured. Addressing these common preliminary questions can prevent many downstream issues.
Q1: My reagents are commercially sourced. Do I still need to worry about their quality?
A1: Absolutely. The quality and handling of your starting materials are paramount.
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Ethyl Acrylate: This is the most critical reagent to scrutinize. Ethyl acrylate is prone to polymerization, especially when exposed to heat, light, or if the inhibitor is depleted. Always use a freshly opened bottle or test for the presence of polymer (e.g., increased viscosity, presence of solids). Using partially polymerized ethyl acrylate is a primary cause of low yields and difficult purifications. The material should be stored stabilized, in the dark, and in a cool, fireproof area.
-
Ethylamine: Commercially available as a solution (e.g., 70% in water) or a condensed gas. Ensure the concentration of your aqueous solution is accurate, as this directly impacts stoichiometry. If using the condensed gas, ensure it is handled with appropriate cooling and pressure-rated equipment.
Q2: What is the optimal molar ratio of ethylamine to ethyl acrylate?
A2: A slight excess of ethylamine (1.1 to 1.5 equivalents) is generally recommended. The rationale is twofold:
-
Driving Equilibrium: According to Le Châtelier's principle, using an excess of one reactant helps drive the reaction towards completion.
-
Minimizing Side Reactions: The primary byproduct of concern is the di-adduct, where a second molecule of ethyl acrylate reacts with the product. A surplus of the primary amine (ethylamine) makes it the statistically more likely nucleophile to react with the acrylate, suppressing the formation of this impurity. A similar principle is used to control mono- vs. di-alkylation in other N-alkylation reactions.[2]
Q3: Does this reaction require a solvent? If so, which one is best?
A3: While some aza-Michael additions can be performed neat (solvent-free), using a solvent is often beneficial for temperature control and handling.[3]
-
Protic Solvents: Ethanol or methanol are good starting choices. They readily dissolve the starting materials and can participate in protonating the enolate intermediate.
-
Aprotic Solvents: Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can also be used. The choice of solvent is not merely for dissolution; it helps manage the exothermicity of the reaction. The addition of ethylamine to ethyl acrylate is often exothermic, and the solvent acts as a heat sink, preventing runaway temperatures that could lead to polymerization.
Section 2: Troubleshooting Common In-Reaction Issues
This section addresses problems that arise during the reaction itself.
Q1: My reaction is incredibly slow, or it has stalled completely according to TLC/GC analysis. What's wrong?
A1: This issue, characterized by low conversion of starting materials, typically points to problems with activation energy or reagent reactivity.
-
Causality: The Michael addition's rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the acrylate. Low temperatures can significantly slow the reaction rate. While the reaction is often exothermic initially, it may require sustained heating to reach completion.
-
Troubleshooting Steps:
-
Temperature Adjustment: If running at room temperature, slowly increase the heat to 40-60 °C and monitor the progress. A related synthesis of an N-butyl analog is run at reflux for several hours to ensure completion.[]
-
Re-evaluate Reagents: Confirm that your ethylamine solution concentration is correct and that the ethyl acrylate is not inhibited or old.
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Consider Catalysis: While often not strictly necessary, the reaction can be accelerated. For less reactive amine-acrylate pairs, catalysts like acidic alumina or LiClO4 have been shown to be effective.[3][5]
-
Caption: Troubleshooting decision tree for low reaction conversion.
Q2: My reaction mixture has become very thick and viscous, or I've formed a solid precipitate. What happened?
A2: This is a classic sign of undesired polymerization of ethyl acrylate.[6]
-
Causality: Ethyl acrylate is a monomer that readily forms poly(ethyl acrylate) via a free-radical mechanism. This process is accelerated by heat and impurities. Once initiated, it can be a rapid, exothermic event.
-
Preventative Measures & Solutions:
-
Temperature Control: This is the most critical factor. Maintain a controlled temperature, especially during the initial addition of reagents. Use an ice bath to manage the initial exotherm.
-
Use Inhibited Acrylate: Ensure your ethyl acrylate contains an inhibitor like hydroquinone monomethyl ether (MEHQ).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidation-initiated polymerization.
-
Remediation: If significant polymerization has occurred, the reaction is likely unsalvageable. The solid polymer will be very difficult to separate from the desired product. The best course of action is to safely quench the reaction and begin again with stricter temperature control and fresh reagents.
-
Q3: My TLC/GC analysis shows the desired product, but also a significant, less polar spot/peak. What is this impurity?
A3: This is likely the di-adduct, ethyl 3-((3-ethoxy-3-oxopropyl)(ethyl)amino)propanoate.
-
Causality: The product, this compound, is a secondary amine and remains nucleophilic. It can compete with ethylamine to react with another molecule of ethyl acrylate. This side reaction is favored if localized "hot spots" or areas of low ethylamine concentration occur.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using an excess of ethylamine (1.1-1.5 eq).
-
Control Reagent Addition: Add the ethyl acrylate slowly to the solution of ethylamine. This maintains a constant excess of the primary amine throughout the reaction vessel, minimizing the chance for the secondary amine product to react.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the primary amine addition.
-
Caption: Desired reaction pathway versus common side reactions.
Section 3: Post-Reaction Workup & Purification
Q1: How do I effectively separate my product from the excess ethylamine and solvent?
A1: A standard aqueous workup followed by vacuum distillation is the most robust method.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure (rotary evaporation).
-
-
Purification: The crude product is often purified by vacuum distillation.[] This is effective for separating the higher-boiling product from any remaining lower-boiling starting materials.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards |
| Ethyl Acrylate | 100.12 | 99 | Highly flammable, irritant, sensitizer[7][8] |
| Ethylamine | 45.08 | 17 | Highly flammable, corrosive |
| This compound | 145.20[9] | ~180-190 (est. at atm. pressure) | Assumed irritant; handle with care |
Q2: My final product has a low purity. What are the best practices for purification?
A2: If distillation does not provide sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The product is moderately polar; begin with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. Monitor fractions by TLC. A similar purification uses 25% ethyl acetate/hexanes.[10]
Section 4: Frequently Asked Questions (FAQs)
-
How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the quickest method. Use a silica plate and an ethyl acetate/hexanes solvent system. Stain with potassium permanganate. The starting ethyl acrylate will have a high Rf, while the amine-containing product will have a lower Rf.
-
Gas Chromatography (GC) provides more quantitative data on the conversion of starting material to product.
-
-
What are the critical safety precautions?
-
Both ethyl acrylate and ethylamine are volatile and flammable.[7] Conduct the reaction in a well-ventilated fume hood, away from ignition sources.
-
Ethyl acrylate is a skin and respiratory irritant and a sensitizer.[6][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
The reaction can be exothermic. Be prepared with an ice bath to control the temperature.
-
Section 5: Standard Operating Protocol
This protocol provides a reliable starting point for synthesis. Optimization may be required.
Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add ethylamine (1.2 equivalents, e.g., as a 70% aqueous solution). If desired, add ethanol as a solvent (approx. 2 M concentration with respect to the limiting reagent).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Add ethyl acrylate (1.0 equivalent) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) until the ethyl acrylate spot has been consumed. If the reaction is slow, gently heat to 40-50 °C for an additional 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and dilute with 3 volumes of ethyl acetate. Wash sequentially with 1 volume of water, 1 volume of saturated NaHCO₃, and 1 volume of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
References
-
International Labour Organization. (n.d.). ICSC 0267 - ETHYL ACRYLATE. Retrieved from [Link]
-
Ayers international. (n.d.). MSDS Ethyl Acrylate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Das, S., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports, 5, 13533. Available at: [Link]
-
ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Retrieved from [Link]
-
Hong, M., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269420. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90223, this compound. Retrieved from [Link]
-
University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. Retrieved from [Link]
- Google Patents. (n.d.). EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Cárdenas-Pérez, S., et al. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 16(5), 3650-3660. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. fishersci.com [fishersci.com]
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- 9. This compound | C7H15NO2 | CID 90223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Ethyl N-ethyl-beta-alaninate
Welcome to the technical support center for the purification of crude Ethyl N-ethyl-beta-alaninate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical laboratory experience.
I. Understanding the Chemistry: Synthesis and Impurity Profile
This compound is commonly synthesized via a Michael addition reaction between ethylamine and ethyl acrylate. While this reaction is generally efficient, it can lead to the formation of several impurities that complicate the purification process. A thorough understanding of these impurities is the first step toward developing an effective purification strategy.
Primary Synthetic Reaction:
Common Impurities and Their Origins:
| Impurity Name | Structure | Origin | Impact on Purification |
| Ethylamine | CH₃CH₂NH₂ | Unreacted starting material. | Highly volatile and polar, can often be removed by evaporation or aqueous wash. |
| Ethyl Acrylate | CH₂=CHCOOCH₂CH₃ | Unreacted starting material. | Volatile, can be removed by evaporation, but can also polymerize upon heating.[1] |
| Bis(2-carbethoxyethyl)ethylamine | (CH₃CH₂OCOCH₂CH₂)₂NCH₂CH₃ | Product of a second Michael addition of the desired product to another molecule of ethyl acrylate. | Higher boiling point and different polarity compared to the desired product, requiring efficient separation techniques. |
| Polyacrylates | -(CH₂-CH(COOCH₂CH₃))n- | Polymerization of the ethyl acrylate starting material, often initiated by heat or impurities. | Non-volatile and can be difficult to remove, often requiring precipitation or specialized chromatographic techniques. |
| N-ethyl-beta-alanine | CH₃CH₂NHCH₂CH₂COOH | Hydrolysis of the ester functionality of the product, which can occur in the presence of water, especially under acidic or basic conditions.[2] | Highly polar and can be separated by extraction or chromatography. |
II. Troubleshooting Purification Challenges: A Q&A Approach
This section addresses specific issues you might encounter during the purification of crude this compound in a question-and-answer format.
A. Distillation Issues
Question 1: My crude product darkens and thickens significantly upon heating during distillation, and I'm getting a poor yield of the desired product. What's happening?
Answer: This is a classic sign of polymerization of residual ethyl acrylate in your crude mixture.[1] Ethyl acrylate is prone to polymerization, especially at elevated temperatures. The resulting polyacrylate is a viscous, high-boiling point material that will not distill and can trap your desired product, leading to low yields.
Troubleshooting Steps:
-
Pre-treatment of Crude Material: Before distillation, it is crucial to remove as much of the unreacted ethyl acrylate as possible. This can be achieved by:
-
Aqueous Wash: Perform an extraction with a dilute acidic solution (e.g., 1M HCl) to protonate the basic amines (your product and any unreacted ethylamine), making them water-soluble. The non-polar ethyl acrylate will remain in the organic phase, which can then be separated. Afterward, neutralize the aqueous phase with a base (e.g., NaOH) and extract your product back into an organic solvent.
-
Inert Gas Sparging: Gently bubbling an inert gas like nitrogen through the crude material at a slightly elevated temperature (e.g., 40-50 °C) can help to remove volatile impurities like ethyl acrylate and ethylamine.
-
-
Vacuum Distillation: Always use vacuum distillation for this compound.[3] Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the product and reducing the likelihood of polymerization and decomposition. Aim for a pressure that allows for a distillation temperature below 100 °C.
Question 2: I'm performing a vacuum distillation, but I'm having trouble achieving a stable vacuum and a consistent boiling point.
Answer: This can be due to several factors, including leaks in your distillation setup, outgassing of volatile impurities, or bumping of the liquid.
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints.
-
Remove Volatiles: As mentioned above, pre-treating your crude material to remove highly volatile impurities like ethylamine and ethyl acrylate is essential for a stable vacuum.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to promote smooth boiling and prevent bumping, which can cause pressure fluctuations.
-
Use a Cold Trap: A cold trap between your distillation apparatus and the vacuum pump is crucial to condense any volatile impurities that could contaminate your pump oil and affect its performance.
B. Chromatography Challenges
Question 1: My compound is streaking or tailing badly on my silica gel flash chromatography column. How can I improve the peak shape?
Answer: The basic nature of the secondary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing.[4]
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier into your mobile phase will neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
Triethylamine (Et₃N): A common choice is to add 0.1-1% (v/v) triethylamine to your eluent system (e.g., hexane/ethyl acetate).
-
Ammonia in Methanol: For more polar solvent systems, a small amount of a methanolic ammonia solution can be effective.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and are excellent for purifying amines, as they minimize the acidic interactions.[5]
-
Question 2: I'm struggling to separate the desired product from the bis-adduct (Bis(2-carbethoxyethyl)ethylamine). What chromatographic conditions should I try?
Answer: The bis-adduct is more polar than your desired product due to the presence of a second ester group. This difference in polarity can be exploited for separation.
Troubleshooting Steps:
-
Optimize Your Solvent System: Start with a non-polar solvent system and gradually increase the polarity. A gradient elution from a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) to a higher polarity one (e.g., 70:30 hexane/ethyl acetate) should allow for the elution of your desired product first, followed by the more polar bis-adduct.
-
Consider Mixed-Mode Chromatography: If baseline separation is challenging, mixed-mode chromatography, which utilizes multiple retention mechanisms, can be very effective. A column with both reversed-phase (for hydrophobic interactions) and ion-exchange (for interactions with the amine) character could provide the necessary selectivity.[6]
C. Crystallization Difficulties
Question 1: I'm trying to crystallize my purified this compound, but it keeps oiling out. What can I do?
Answer: "Oiling out" occurs when the compound is not sufficiently soluble in the hot solvent or comes out of solution too quickly upon cooling, preventing the formation of an ordered crystal lattice.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
-
Try Mixed Solvent Systems: A common technique is to dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Then, gently warm the solution until it becomes clear again and allow it to cool slowly. For this compound, consider solvent systems like:
-
-
Control the Cooling Rate: Slow cooling is crucial for growing large, pure crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a seed.
-
III. Detailed Experimental Protocols
A. Protocol for Vacuum Distillation
This protocol is designed for the purification of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a pressure gauge
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
High-vacuum grease
Procedure:
-
Pre-treatment: If significant amounts of volatile starting materials are present, consider an initial purification step such as an acid-base extraction.
-
Setup: Assemble the distillation apparatus, ensuring all joints are clean and lightly greased. Place the crude product and a magnetic stir bar in the distillation flask.
-
Evacuate the System: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap should be in place to protect the pump.
-
Heating: Once a stable vacuum is achieved (ideally below 10 mmHg), begin to gently heat the distillation flask.
-
Fraction Collection:
-
Collect any initial low-boiling fractions, which may contain residual starting materials.
-
Collect the main fraction of this compound at the appropriate boiling point for your vacuum level. For example, the related compound β-Alanine ethyl ester has a boiling point of 58 °C at 14 Torr.[3] The boiling point of this compound will be slightly higher.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Safety Precautions: Always perform distillations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the potential for implosion when working with glassware under vacuum.
B. Protocol for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash chromatography.
Materials:
-
Crude this compound
-
Flash chromatography column
-
Silica gel (or alumina/amine-functionalized silica)
-
Eluent (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine)[4]
-
Collection tubes
-
TLC plates and chamber for monitoring the separation
Procedure:
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Et₃N).
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane/Ethyl Acetate + 0.5% Et₃N) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Workflow: Flash Chromatography
Sources
- 1. CN103627027A - Method for destroying water absorbency of sodium polyacrylate resin and method for recovering waste/old water absorbing articles - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 6. echemi.com [echemi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
"improving the reaction conditions for Ethyl N-ethyl-beta-alaninate formation"
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-ethyl-beta-alaninate. It is designed to offer practical, experience-based solutions to common challenges encountered during this synthetic process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Question: Why is the yield of my reaction consistently low?
Several factors can contribute to low yields in the synthesis of this compound. A primary consideration is the potential for side reactions, such as the formation of di-N-alkylated products.[1] To minimize this, it is crucial to optimize the stoichiometry of your reactants. Using a slight excess of the β-alanine ethyl ester relative to the ethylating agent can favor the formation of the desired mono-alkylated product.
Another critical factor is the choice of base and solvent. A mixed-solvent system, such as ethanol and water, can facilitate a homogeneous reaction mixture, eliminating the need for a phase transfer catalyst and potentially improving reaction efficiency.[1][2][3] The base plays a crucial role in deprotonating the amine, and its strength and concentration should be carefully controlled.
Incomplete reaction is also a common culprit for low yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to ensure the reaction has gone to completion before workup.[1]
Question: I am observing a significant amount of a di-substituted byproduct. How can I prevent this?
The formation of a di-N-ethylated β-alanine ethyl ester is a common side reaction. This occurs when the initially formed this compound undergoes a second ethylation. To suppress this, consider the following strategies:
-
Stoichiometric Control: Carefully control the molar ratio of the ethylating agent to the β-alanine ethyl ester. Using a 1:1 or a slight excess of the amino ester can significantly reduce the likelihood of double alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to improve the selectivity for mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise over a period of time, rather than all at once, can help maintain a low concentration of the alkylating agent in the reaction mixture, thus disfavoring the second alkylation step.
Question: The purification of my final product is difficult. What are the likely impurities and how can I remove them?
Purification challenges often stem from the presence of unreacted starting materials and side products. The most common impurities include:
-
Unreacted β-alanine ethyl ester
-
Unreacted ethylating agent
-
Di-N-ethyl-beta-alaninate
Flash column chromatography is a highly effective method for purifying the desired product from these impurities.[1] The choice of eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For example, a system of methanol in chloroform has been shown to be effective for separating N-alkylated β-alanine derivatives.[1]
Question: My reaction is not proceeding to completion. What are the potential reasons?
An incomplete reaction can be due to several factors:
-
Insufficient Base: The base is crucial for deprotonating the amine of the β-alanine ethyl ester, making it nucleophilic. Ensure that a sufficient molar equivalent of a suitable base, such as potassium hydroxide, is used.[1]
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly hindered. As mentioned earlier, a mixed-solvent system of ethanol and water can improve solubility and create a homogeneous reaction mixture.[1][2][3]
-
Reaction Time: Some N-alkylation reactions may require extended reaction times to reach completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred effectively to promote contact between the reactants.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
What are the common synthetic routes for this compound?
The most common and direct method is the N-alkylation of β-alanine ethyl ester with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1] Another approach involves the reductive amination of a suitable carbonyl compound with ethylamine, followed by esterification.
What is the role of the base in this reaction?
The base, typically a hydroxide like potassium hydroxide (KOH), deprotonates the primary amine of the β-alanine ethyl ester. This increases the nucleophilicity of the nitrogen atom, facilitating its attack on the electrophilic carbon of the ethylating agent.
What are the recommended reaction conditions?
Optimal conditions can vary depending on the specific reactants and scale. However, a good starting point is to perform the reaction at room temperature in a mixed solvent system of ethanol and water with potassium hydroxide as the base.[1] The molar ratio of β-alanine ethyl ester to the ethylating agent should be carefully controlled to favor mono-alkylation.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.
What are the safety precautions I should take?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethylating agents are often volatile and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Optimal Reaction Conditions for N-Alkylation of β-Alanine Ethyl Ester
The following table summarizes key reaction parameters for the synthesis of this compound via N-alkylation.
| Parameter | Recommended Condition | Rationale |
| Reactants | β-alanine ethyl ester, Ethyl bromide/iodide | Direct and efficient route to the target molecule. |
| Stoichiometry | 1:1 to 1.1:1 (β-alanine ethyl ester : Ethylating agent) | Minimizes the formation of the di-alkylated side product.[1] |
| Solvent | Ethanol/Water mixture | Creates a homogeneous reaction mixture, improving reaction kinetics.[1][2][3] |
| Base | Potassium Hydroxide (KOH) | Effective for deprotonating the amine, readily available.[1] |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate while minimizing side reactions. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of reaction progress.[1] |
| Purification | Flash Column Chromatography | Effective for separating the desired product from starting materials and byproducts.[1] |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine ethyl ester in a mixture of ethanol and water.
-
Addition of Base: To the stirred solution, add potassium hydroxide (KOH) and continue stirring until it is completely dissolved. The amount of water can be adjusted dropwise to ensure a homogeneous solution.[1]
-
Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl bromide) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within several hours.
-
Workup: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Extraction: Partition the remaining aqueous residue between water and a suitable organic solvent, such as ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure this compound.[1]
Visualizations
Reaction Pathway for this compound Formation
Caption: N-alkylation of β-alanine ethyl ester.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Das, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Prakash, O., et al. (2019). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
-
Das, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives.
- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
-
ResearchGate. (n.d.). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). ethyl N-acetyl-N-ethyl-beta-alaninate. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]
-
Liu, Y., et al. (2023). Advances in the synthesis of β-alanine. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Retrieved from [Link]
-
MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Retrieved from [Link]
Sources
- 1. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Ethyl N-ethyl-beta-alaninate Production
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis and scale-up of Ethyl N-ethyl-beta-alaninate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This compound is a valuable intermediate, and its efficient synthesis is critical. The primary route to this compound is the aza-Michael addition of ethylamine to ethyl acrylate. While straightforward on a small scale, this reaction presents several challenges during scale-up, including thermal management, control of selectivity, and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the scientific understanding and actionable protocols necessary to ensure a safe, efficient, and scalable manufacturing process.
Reaction Overview: The Aza-Michael Addition
The core of the synthesis is the nucleophilic conjugate addition of ethylamine to the electron-deficient alkene of ethyl acrylate. This reaction is highly atom-economical but is also exothermic and can be prone to side reactions if not properly controlled.
Core Troubleshooting Guides
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis.
Section 1: Reaction Control & Exotherm Management
Q: My reaction is experiencing a significant and difficult-to-control exotherm upon scaling up. What is the cause, and how can I manage it?
A: The uncontrolled exotherm is a classic sign of challenges in heat dissipation when scaling up the aza-Michael addition. The reaction between an amine and an acrylate is exothermic, with a reported heat of reaction that can lead to significant temperature increases if not managed.[1] As you scale up, the volume of the reaction increases cubically (V ∝ r³), while the surface area of the reactor available for heat exchange only increases squarely (A ∝ r²). This fundamental principle means that heat removal becomes progressively less efficient at larger scales.
Causality and Recommended Actions:
-
Inadequate Heat Removal: The primary cause is the inability of the reactor to dissipate the heat generated by the reaction quickly enough.
-
Solution: Employ a jacketed reactor with a reliable temperature control unit. Ensure the heat transfer fluid is circulating at a sufficiently low temperature and high flow rate to manage the heat load. For very large-scale operations, consider reactors with internal cooling coils to increase the heat exchange surface area.
-
-
Rapid Addition of Reactants: Adding the ethyl acrylate too quickly to the ethylamine will generate heat faster than it can be removed, leading to a rapid temperature spike.
-
Solution: Implement a controlled, slow addition of ethyl acrylate to the ethylamine solution. This is the most critical parameter for managing the exotherm. Use a programmable dosing pump to ensure a constant and slow addition rate. Monitor the internal temperature of the reactor in real-time and link the addition rate to this reading, pausing the addition if the temperature exceeds a set safety limit.
-
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can also lead to an accumulation of unreacted reagents, which can then react rapidly, causing a dangerous thermal event.
-
Solution: Ensure your reactor is equipped with an appropriately sized and designed agitator (e.g., a pitched-blade turbine) to ensure good mixing and thermal homogeneity throughout the reaction mass. The goal is to quickly disperse the added ethyl acrylate and the generated heat.
-
Section 2: Selectivity & Byproduct Formation
Q: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it, and how can I minimize its formation?
A: The most common higher molecular weight byproduct in this reaction is the di-adduct, formed when the desired product, this compound (a secondary amine), acts as a nucleophile and reacts with a second molecule of ethyl acrylate. This is a common issue when using primary amines in aza-Michael additions.[2][3]
Mechanism of Byproduct Formation:
The primary amine (ethylamine) is generally more reactive than the secondary amine product. However, if local concentrations of ethyl acrylate are high or the temperature increases significantly, the secondary amine can compete and react, leading to the di-adduct.
Caption: Reaction pathway showing the desired mono-addition and competing di-addition.
Strategies to Minimize Di-adduct Formation:
-
Stoichiometric Control: This is the most effective lever. The reaction should be run with a significant excess of ethylamine. By Le Châtelier's principle, a higher concentration of the primary amine will favor its reaction with the limited ethyl acrylate, outcompeting the secondary amine product.
-
Protocol: Start with a molar ratio of at least 2:1 (ethylamine:ethyl acrylate). For scale-up, ratios of 3:1 or even higher may be necessary to achieve the desired selectivity. The unreacted ethylamine can be recovered and recycled in a continuous or semi-continuous process.[3]
-
-
Controlled Addition: As mentioned for exotherm control, a slow, controlled addition of ethyl acrylate ensures that its concentration in the reactor remains low at all times. This minimizes the chance for the product to react with it.
-
Temperature Management: Lower reaction temperatures generally favor the more reactive primary amine and can help reduce the rate of the secondary addition.
-
Protocol: Maintain the reaction temperature below 40-50°C. If the reaction is too slow, a compromise must be found, but avoiding high temperatures that can accelerate the side reaction is crucial.
-
Troubleshooting Summary Table
| Observed Issue | Probable Cause(s) | Recommended Actions |
| Runaway Exotherm | 1. Inefficient heat removal.2. Reactant addition is too fast.3. Poor mixing. | 1. Use a jacketed reactor with efficient cooling.2. Slow down the addition rate of ethyl acrylate.3. Increase agitation speed; verify agitator design. |
| High levels of Di-adduct | 1. Insufficient excess of ethylamine.2. High local concentration of ethyl acrylate.3. High reaction temperature. | 1. Increase the molar ratio of ethylamine to ethyl acrylate (e.g., 3:1).2. Slow, controlled, sub-surface addition of ethyl acrylate.3. Maintain a lower reaction temperature (e.g., <50°C). |
| Low Conversion | 1. Reaction time is too short.2. Reaction temperature is too low. | 1. Monitor reaction by GC or LC; extend reaction time as needed.2. Cautiously increase temperature, balancing conversion with byproduct formation. |
| Product is colored | 1. Polymerization of ethyl acrylate.2. Degradation from excessive heat. | 1. Ensure ethyl acrylate contains an adequate level of inhibitor.2. Improve temperature control. |
Section 3: Purification Challenges
Q: I'm finding it difficult to separate the desired product from the di-adduct byproduct by distillation. Why is this, and what can I do?
A: This is a common challenge due to the structural similarity and, consequently, the close boiling points of the desired mono-adduct and the di-adduct byproduct. Effective separation requires optimized distillation conditions.
Recommendations for Purification:
-
Fractional Vacuum Distillation: A simple distillation will likely be insufficient. You must use a fractional distillation column with sufficient theoretical plates to resolve the two components.
-
Protocol: Use a packed column (e.g., with Raschig rings or structured packing) under a high vacuum. A lower pressure will reduce the boiling points and minimize the risk of thermal degradation of the product. Collect fractions and analyze them by Gas Chromatography (GC) to identify the pure product fractions.
-
-
Minimize the Impurity Upstream: The most effective strategy for purification is to minimize the formation of the di-adduct during the reaction stage, as detailed in Section 2. It is always more cost-effective to control selectivity in the reactor than to perform a difficult separation downstream.
-
Alternative Purification Methods: If distillation proves impractical or inefficient at your scale, you could explore converting the product to a salt, precipitating it, and then regenerating the free base. However, this adds complexity and cost to the process.
Section 4: Process & Safety
Q: What are the primary safety concerns when scaling up the production of this compound?
A: The primary safety concerns revolve around the handling of the raw materials, particularly ethyl acrylate, and managing the reaction's exotherm.[4][5]
Key Safety Considerations:
-
Ethyl Acrylate Hazards:
-
Flammability: Ethyl acrylate is a highly flammable liquid with a low flash point.[6] Vapors can form explosive mixtures with air. All equipment must be properly grounded and bonded to prevent static discharge. The area must be well-ventilated and free of ignition sources.[7]
-
Reactivity/Polymerization: Ethyl acrylate can undergo hazardous, exothermic polymerization, especially if heated or if the inhibitor is depleted.[4] Always ensure the starting material contains an adequate level of inhibitor (like MEHQ) and store it according to the manufacturer's recommendations, away from heat and light. Do not store under an inert atmosphere, as oxygen is required for the inhibitor to be effective.[6]
-
Toxicity: It is harmful if inhaled, swallowed, or in contact with skin, and can cause irritation and allergic skin reactions.[8] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection if ventilation is inadequate, is mandatory.
-
-
Ethylamine Hazards:
-
Flammability: Ethylamine is also highly flammable. The same precautions regarding ignition sources and grounding apply.
-
Corrosivity: It is a corrosive substance that can cause burns to the skin and eyes. Handle with appropriate PPE.
-
-
Process Safety:
-
Thermal Runaway: As discussed, the exothermic nature of the reaction is a major hazard. A robust process control and safety system, including temperature monitoring, emergency cooling, and pressure relief systems, is essential for safe scale-up.
-
Material Handling: Use closed systems for transferring reactants to minimize worker exposure and fugitive emissions.
-
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for the aza-Michael addition of ethylamine to ethyl acrylate?
A1: While the reaction can proceed without a catalyst, it is often sluggish at lower temperatures.[9] The use of a catalyst can accelerate the reaction, allowing for lower temperatures and shorter reaction times, which can improve selectivity and throughput. Bases are common catalysts for this reaction.[10] However, for this specific transformation, the excess ethylamine can often act as a sufficient base to promote the reaction. At an industrial scale, the benefits of adding another component (the catalyst) that may need to be removed later must be weighed against the potential improvements in reaction kinetics. Often, optimizing temperature and stoichiometry provides sufficient control without an external catalyst.
Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A2:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the ideal method. It can effectively separate the volatile starting materials (ethylamine, ethyl acrylate) from the product and the di-adduct byproduct. This allows for quantitative monitoring of the reaction's progress and determination of the final product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities, especially during initial process development.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C=C bond from ethyl acrylate as the reaction proceeds.
Q3: Can this reaction be performed without a solvent?
A3: Yes, this reaction is often performed "neat" or solvent-free, which is highly advantageous from a green chemistry and process efficiency perspective.[11] Using the excess ethylamine as the reaction medium is a common industrial practice. This avoids the cost of purchasing and later removing a solvent. If a solvent is required to aid in heat transfer or modify viscosity, a non-reactive solvent like ethanol or isopropanol could be considered, but its impact on purification must be evaluated.
Q4: What are the key considerations for choosing a reactor for this process at scale?
A4:
-
Material of Construction: Stainless steel (e.g., 316L) is generally suitable for handling amines and esters.
-
Heat Transfer Capability: A jacketed reactor with a high surface area-to-volume ratio is critical. As discussed, the ability to remove heat efficiently is paramount.
-
Agitation: The reactor must have a high-performance agitation system to ensure thermal and compositional homogeneity. A pitched-blade turbine or similar impeller that promotes good top-to-bottom flow is recommended.
-
Feed Systems: A calibrated, automated dosing system for the controlled addition of ethyl acrylate is essential. For safety, consider a sub-surface addition point to ensure the acrylate reacts quickly and does not accumulate in the headspace.
-
Safety Features: The reactor must be equipped with a pressure relief valve, a rupture disc, and connections for emergency cooling or quenching systems.
Caption: Troubleshooting workflow for low yield or purity issues.
Experimental Protocols
Benchmark Laboratory Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety precautions and engineering controls.
Materials & Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Thermocouple
-
Addition funnel (250 mL)
-
Condenser with a nitrogen inlet
-
Heating/cooling bath
-
Ethylamine (70% solution in water or anhydrous)
-
Ethyl acrylate (inhibitor-stabilized)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge the 1 L flask with ethylamine (e.g., 3.0 moles).
-
Begin stirring and cool the flask to 10-15°C using the cooling bath.
-
Charge the addition funnel with ethyl acrylate (e.g., 1.0 mole).
-
Add the ethyl acrylate dropwise to the stirred ethylamine solution over 2-3 hours, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until GC analysis shows complete consumption of ethyl acrylate.
-
Concentrate the reaction mixture on a rotary evaporator to remove excess ethylamine and any water (if an aqueous solution was used).
-
The resulting crude oil is this compound and can be purified by vacuum distillation.
Purification Protocol: Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus with a short packed column (e.g., a 20 cm Vigreux column).
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation pot.
-
Collect and discard any low-boiling fractions (likely residual starting materials).
-
Collect the main product fraction at the appropriate temperature and pressure.
-
Analyze the collected fractions by GC to ensure purity before combining the desired fractions.
References
- Bosica, G., & Debono, J. (2014).
- Fujita, M., Iizuka, Y., & Miyake, A. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 127(1), 537-542.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ayersintl.com [ayersintl.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. arkema.com [arkema.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"troubleshooting guide for Ethyl N-ethyl-beta-alaninate stability issues"
Technical Support Center: Ethyl N-ethyl-beta-alaninate
Welcome to the technical support center for this compound (CAS No. 23651-62-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise during their experiments. By understanding the chemical nature of this compound and the factors that influence its degradation, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an ester derivative of β-alanine, a naturally occurring beta-amino acid.[2] Its chemical formula is C7H15NO2, and it has a molecular weight of approximately 145.20 g/mol .[1] Key identifiers include:
Understanding its structure, which includes a secondary amine and an ester functional group, is crucial for anticipating its reactivity and potential stability issues.
Q2: What are the recommended storage and handling conditions for this compound?
To maintain the integrity of this compound, it is essential to adhere to proper storage and handling protocols.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
The recommended storage temperature is between 10°C and 25°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Ensure adequate ventilation to avoid inhalation of any vapors.[5]
-
Use personal protective equipment, including gloves and eye protection.
-
Wash hands thoroughly after handling.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 10°C - 25°C | Minimizes degradation kinetics. |
| Atmosphere | Dry, well-ventilated | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed | Prevents exposure to moisture and contaminants. |
| Light | Protect from light | While not explicitly stated as light-sensitive, it is good practice for esters. |
Troubleshooting Guide: Stability Issues
Issue 1: I'm observing a decrease in the purity of my this compound sample over time. What could be the cause?
A decrease in purity is often indicative of chemical degradation. For this compound, the most probable degradation pathway is hydrolysis of the ester bond.
Causality: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This reaction cleaves the ester bond, yielding N-ethyl-beta-alanine and ethanol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity of this compound.
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh and dissolve a known amount of your this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC System: Use a reverse-phase C18 column.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) where the compound or its potential degradation products absorb.
-
Analysis: Compare the peak area of the main compound to any new peaks that have appeared. An increase in impurity peaks over time confirms degradation.
Issue 2: My reaction involving this compound is giving inconsistent yields or unexpected side products. Could stability be a factor?
Yes, the stability of your starting material is critical for reproducible results. If this compound degrades, the actual concentration of the active reagent is lower than expected, and the degradation products could interfere with your reaction.
Causality: The primary degradation product, N-ethyl-beta-alanine, contains a carboxylic acid and a secondary amine. These functional groups can participate in unintended side reactions, altering your reaction outcome. For instance, the amine can act as a nucleophile, and the carboxylic acid can act as a proton source or a nucleophile in its carboxylate form.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Before each experiment, verify the purity of your this compound using a quick analytical method like Thin Layer Chromatography (TLC) or HPLC.
-
pH Control: If your reaction is sensitive to pH, be aware that the formation of N-ethyl-beta-alanine will lower the pH of an unbuffered solution. Consider using a non-reactive buffer system if compatible with your reaction chemistry.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the secondary amine.
Diagram of Hydrolytic Degradation:
Caption: Primary hydrolytic degradation pathway of this compound.
Issue 3: I am developing a formulation containing this compound and am concerned about its compatibility with other excipients.
Excipient compatibility is a crucial aspect of formulation development.[7] The reactivity of this compound's functional groups will dictate its compatibility.
Key Considerations:
-
pH of the Formulation: Strongly acidic or basic excipients will catalyze the hydrolysis of the ester.
-
Water Content: The presence of water, even in small amounts, can lead to hydrolysis over the shelf-life of the product.
-
Reactive Excipients: Avoid excipients with functional groups that can react with the secondary amine (e.g., aldehydes, ketones, acyl halides) or the ester (e.g., strong nucleophiles).
Experimental Protocol: Excipient Compatibility Study
-
Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient in a predetermined ratio (e.g., 1:1 or a ratio relevant to the formulation).
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity, such as 40°C/75% RH) and at the intended storage conditions.
-
Time Points: Analyze the samples at various time points (e.g., 0, 1, 2, and 4 weeks for accelerated studies).
-
Analytical Method: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Evaluation: A significant loss of the active ingredient or the appearance of new degradation peaks in a binary mixture indicates an incompatibility.
| Excipient Type | Potential Incompatibility | Rationale |
| Strong Acids/Bases | High | Catalyze ester hydrolysis. |
| Water | High | Reactant in hydrolysis. |
| Oxidizing Agents | Moderate | Potential for oxidation of the secondary amine. |
| Reducing Agents | Generally Low | Ester and amine are relatively stable to reduction. |
| Aldehydes/Ketones | Moderate | Can form imines with the secondary amine. |
References
-
This compound | C7H15NO2 | CID 90223 - PubChem. [Link]
-
β-Alanine ethyl ester - Wikipedia. [Link]
-
Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]
-
Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper - American Chemical Society. [Link]
Sources
Technical Support Center: Optimization of Catalysts for Ethyl N-ethyl-beta-alaninate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl N-ethyl-beta-alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Our focus is on providing practical, field-proven insights to optimize your catalytic synthesis.
Section 1: Understanding the Synthesis - Core Principles and Catalyst Selection
The synthesis of this compound typically proceeds via two primary catalytic routes:
-
Reductive Amination: The reaction of ethyl acrylate with ethylamine, followed by reduction of the intermediate imine.
-
N-Alkylation of Ethyl beta-alaninate: The direct alkylation of ethyl beta-alaninate with an ethylating agent.
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a highly efficient and atom-economical approach for the N-alkylation of amines with alcohols, where water is the only byproduct.[1]
Q1: What are the most common catalysts for the synthesis of this compound, and what are the advantages and disadvantages of each?
A1: The choice of catalyst is critical and depends on the chosen synthetic route, desired reaction conditions, and cost considerations. Here is a summary of commonly employed catalytic systems:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | [Ru(p-cymene)Cl₂]₂ with phosphine ligands (e.g., dppf, DPEphos)[2][3], Manganese pincer complexes | High activity and selectivity under mild conditions. Well-defined active sites allow for mechanistic understanding and tuning. | Difficult to separate from the reaction mixture, potential for metal contamination in the product, and higher cost. |
| Heterogeneous | Raney Nickel[4], Nickel nanoparticles[5], Ni/θ-Al₂O₃, CuO-NiO/γ-Al₂O₃[6], Acidic Alumina[7] | Easily separable and recyclable, lower cost, and suitable for continuous flow processes. | May require harsher reaction conditions (higher temperature and pressure), potential for lower selectivity, and susceptibility to surface poisoning. |
Expert Insight: For initial lab-scale synthesis where high selectivity and milder conditions are prioritized, a homogeneous ruthenium catalyst is often a good starting point. For scale-up and industrial applications, developing a robust heterogeneous nickel-based catalyst is generally more cost-effective and practical.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q2: I am seeing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8]
Troubleshooting Workflow for Low Yield
Sources
- 1. Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines | Semantic Scholar [semanticscholar.org]
- 2. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 3. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"reducing impurities in the synthesis of Ethyl N-ethyl-beta-alaninate"
Technical Support Center: Synthesis of Ethyl N-ethyl-beta-alaninate
Welcome to the technical support center for the synthesis of this compound (Cas No: 23651-62-9). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its synthesis, with a focus on impurity profiling and reduction. By understanding the causality behind impurity formation, you can implement robust protocols to achieve high product purity.
Section 1: The Core Synthesis Pathway & Standard Protocol
The most common and direct route to this compound is the aza-Michael addition of ethylamine to ethyl acrylate. This reaction is favored for its atom economy and straightforward execution. The primary amine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester.
Core Reaction Mechanism
Caption: Aza-Michael addition of ethylamine to ethyl acrylate.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome.
Materials:
-
Ethylamine (solution in ethanol or as a neat liquid)
-
Ethyl Acrylate (stabilized with an inhibitor like MEHQ)
-
Ethanol (or other suitable solvent, optional)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the round-bottom flask with ethylamine. If using a solvent, dissolve the ethylamine in ethanol. Cool the flask in an ice bath (0-5 °C).
-
Slow Addition: Add ethyl acrylate dropwise to the stirred ethylamine solution via the dropping funnel over a period of 1-2 hours. Maintaining a low temperature during this exothermic addition is critical to prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the limiting reagent.
-
Workup: Once the reaction is complete, remove the solvent (if used) and any excess ethylamine under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by fractional vacuum distillation to isolate the this compound from lower and higher boiling point impurities.
Section 2: Troubleshooting Guide: Common Impurities & Solutions
This section addresses the most frequently encountered impurities in a direct question-and-answer format.
Q1: My final product is contaminated with a significant amount of a higher boiling point impurity, identified as Ethyl 3-(diethylamino)propanoate. What causes this and how can I prevent it?
A1:
Causality: This impurity arises from the presence of diethylamine in the reaction mixture. Diethylamine, a secondary amine, is a more potent nucleophile than ethylamine in this context and readily undergoes its own aza-Michael addition with ethyl acrylate.[1] The primary source of diethylamine is often the ethylamine starting material itself, as it can be formed during the manufacturing or storage of ethylamine.[2][3][4]
Sources
Validation & Comparative
"comparative analysis of Ethyl N-ethyl-beta-alaninate synthesis methods"
An Expert's Guide to the Synthesis of Ethyl N-ethyl-beta-alaninate: A Comparative Analysis
In the landscape of pharmaceutical intermediates and fine chemical synthesis, this compound holds a significant position, primarily as a key precursor in the production of several active pharmaceutical ingredients. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical engineers. This guide provides a detailed comparative analysis of the most common methods for synthesizing this compound, offering insights into the underlying chemistry, experimental protocols, and performance metrics to aid in method selection and optimization.
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, presents a direct and atom-economical route to this compound. This method involves the conjugate addition of ethylamine to ethyl acrylate.
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of ethylamine on the electron-deficient β-carbon of ethyl acrylate, which is activated by the electron-withdrawing ester group. This 1,4-addition is typically base-catalyzed, or in some cases, can proceed neat, to form the desired product. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of by-products, such as the di-addition product.
Experimental Protocol
A representative procedure for the Michael addition of ethylamine to ethyl acrylate is as follows:
-
To a stirred solution of ethyl acrylate (1.0 eq) in a suitable solvent (e.g., ethanol or neat) at room temperature, ethylamine (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 24-48 hours, or gently heated (e.g., 40-50 °C) to accelerate the reaction.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the excess ethylamine and solvent are removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Performance Data
| Parameter | Value | Source |
| Yield | Typically >90% | |
| Purity | >98% (after purification) | |
| Reaction Time | 24-48 hours (at RT) | |
| Temperature | Room Temperature to 50°C |
Workflow Diagram
A Comparative Guide to the Validation of Analytical Methods for Ethyl N-ethyl-beta-alaninate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Ethyl N-ethyl-beta-alaninate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to offer not just procedural steps, but a deeper insight into the rationale behind method selection and validation, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.
The Imperative of Method Validation
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended use.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the quality and consistency of pharmaceutical products.[3][4][5] For a compound like this compound, which may be a critical raw material or intermediate, a validated analytical method is essential for:
-
Quality Control: Ensuring the identity, purity, and strength of the substance.
-
Stability Studies: Assessing the degradation of the compound under various conditions.
-
Process Development: Monitoring reaction kinetics and optimizing synthetic routes.
-
Regulatory Submissions: Providing the necessary documentation to support drug applications.
The core parameters that must be evaluated during method validation are guided by the ICH Q2(R2) guidelines and include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ).[4][5][6][7]
Navigating the Analytical Landscape: A Comparison of Techniques
The choice of an analytical technique for this compound is dictated by its physicochemical properties, the intended application of the method, and the available instrumentation. Given its structure as a secondary amine and an ethyl ester, both gas and liquid chromatography are viable approaches.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value/Information | Significance for Method Development |
| Molecular Formula | C7H15NO2[8] | Determines the molecular weight and elemental composition. |
| Molecular Weight | 145.20 g/mol | Essential for quantitative calculations. |
| Boiling Point | Not readily available, but expected to be moderately volatile. | Influences the suitability for Gas Chromatography (GC). |
| Solubility | Expected to be soluble in organic solvents and moderately soluble in acidic aqueous solutions. | Guides the selection of sample preparation solvents and mobile phases for Liquid Chromatography (HPLC). |
| Structure | Contains a secondary amine and an ester functional group. | These groups can be targeted for derivatization in GC or influence chromatographic retention and detection in HPLC. |
Comparative Overview of Analytical Techniques
| Analytical Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | High resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[9] | May require derivatization to improve volatility and peak shape, adding complexity to sample preparation.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, widely applicable, and non-destructive. Can be readily coupled to various detectors (UV, MS). Suitable for non-volatile and thermally labile compounds.[11][12] | Can consume larger volumes of organic solvents. Method development can be more complex than for GC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides high specificity and structural information, aiding in peak identification and impurity profiling. Can be coupled with both GC and HPLC.[8][10] | Higher initial instrument cost and complexity. |
The Workflow of Analytical Method Validation
A systematic approach to method validation is crucial for ensuring all regulatory requirements are met and that the method is scientifically sound. The process begins with defining the analytical target profile (ATP) and culminates in a comprehensive validation report.
Caption: A generalized workflow for analytical method validation, from initial planning to lifecycle management.
Experimental Protocols and Data Analysis
The following sections provide detailed, step-by-step methodologies for the validation of both a GC and an HPLC method for this compound. These protocols are based on established methods for similar beta-amino acid esters and serve as a robust starting point for in-house validation.
Gas Chromatography (GC-FID) Method
GC with Flame Ionization Detection (FID) is a powerful technique for the quantification of organic compounds. Due to the secondary amine in this compound, derivatization is recommended to prevent peak tailing and improve chromatographic performance.
Experimental Workflow for GC Sample Preparation and Analysis
Caption: Step-by-step workflow for the derivatization and GC-FID analysis of this compound.
Step-by-Step GC-FID Validation Protocol:
-
Specificity:
-
Inject a blank solvent, a placebo (if in a formulation), and a solution of this compound.
-
Causality: This demonstrates that there are no interfering peaks at the retention time of the derivatized analyte, ensuring the signal is solely from the compound of interest.
-
Acceptance Criteria: No significant peaks at the retention time of the analyte in the blank and placebo injections.
-
-
Linearity:
-
Prepare at least five concentrations of derivatized this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
Causality: This establishes a direct proportionality between the detector response and the analyte concentration, which is fundamental for accurate quantification.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.[9][13]
-
-
Accuracy:
-
Analyze samples with known concentrations of this compound (e.g., by spiking a placebo at three concentration levels: low, medium, and high).
-
Perform at least three replicate determinations at each level.
-
Calculate the percent recovery.
-
Causality: This measures the closeness of the experimental value to the true value, indicating the extent of systematic error in the method.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
Causality: This demonstrates the degree of scatter between a series of measurements, indicating the random error of the method.
-
Acceptance Criteria: RSD ≤ 2.0%.[4]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Estimate LOQ and LOD from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
-
Causality: These parameters define the lower limits of reliable measurement for the analytical procedure.
-
Acceptance Criteria: LOQ should be quantifiable with an RSD ≤ 10%.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., GC oven temperature ramp rate ± 2%, carrier gas flow rate ± 5%, injection volume ± 10%).
-
Analyze the effect on the results.
-
Causality: This assesses the method's capacity to remain unaffected by minor variations in experimental conditions, ensuring its reliability during routine use.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC with UV detection is a highly versatile and common technique for the analysis of pharmaceutical compounds. For this compound, a C18 column is a suitable starting point.
Step-by-Step HPLC-UV Validation Protocol:
-
Specificity:
-
Inject a blank diluent, a placebo, and a solution of this compound.
-
Perform peak purity analysis using a photodiode array (PDA) detector if available.
-
Causality: This ensures that the chromatographic peak for this compound is free from co-eluting impurities or excipients.
-
Acceptance Criteria: No interfering peaks at the analyte's retention time. The peak purity angle should be less than the purity threshold.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound in the mobile phase.
-
Inject each concentration in triplicate.
-
Construct a calibration curve of peak area versus concentration.
-
Causality: This verifies that the detector response is proportional to the analyte concentration over the desired range.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.
-
-
Accuracy:
-
Analyze spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percent recovery for each level.
-
Causality: This confirms the agreement between the measured value and the true value, assessing the method's systematic bias.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at the target concentration.
-
Intermediate Precision: Have a second analyst prepare and analyze a separate set of samples on a different day or with different equipment.
-
Calculate the RSD for both sets of experiments.
-
Causality: This evaluates the random error of the method under both short-term and long-term conditions within the same laboratory.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
LOQ and LOD:
-
Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the calibration curve's standard deviation and slope.
-
Verify the LOQ with samples at the determined concentration, ensuring acceptable accuracy and precision.
-
Causality: Defines the lower boundaries of the method's detection and quantification capabilities.
-
Acceptance Criteria: LOQ should be determined with an acceptable level of precision and accuracy (e.g., RSD ≤ 10%).
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Causality: This ensures the method's reliability when transferred between different laboratories or when minor variations in operating conditions occur.
-
Acceptance Criteria: System suitability parameters remain within their defined limits.
-
Decision Matrix for Method Selection
Choosing the most appropriate analytical method depends on a variety of factors, from the specific analytical challenge to available resources. The following diagram illustrates a decision-making process for selecting between GC and HPLC for the analysis of this compound.
Caption: A decision tree to guide the selection of an appropriate analytical method for this compound.
Conclusion
The validation of analytical methods for this compound is a critical activity that underpins the quality and safety of pharmaceutical products. Both GC and HPLC offer viable pathways for the analysis of this compound, each with its own set of advantages and considerations. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, combined with a systematic experimental approach, will ensure the development of robust and reliable analytical procedures. This guide serves as a foundational resource for scientists and researchers, empowering them to confidently develop and validate methods that meet the stringent requirements of the pharmaceutical industry.
References
-
A review article on analytical method validation. (2022). Journal of Emerging Technologies and Innovative Research (JETIR), 9(2). Available at: [Link]
-
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate. (2018). SIELC Technologies. Available at: [Link]
-
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A Comparative Guide to Ethyl N-ethyl-beta-alaninate and Other Beta-Alanine Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of Ethyl N-ethyl-beta-alaninate against other notable beta-alanine derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of compounds to offer a nuanced analysis of their comparative performance, supported by experimental data and detailed protocols. By understanding the subtle yet significant differences in their chemical structures and biological activities, researchers can make more informed decisions in their experimental designs and drug discovery pipelines.
Introduction: The Versatility of the Beta-Alanine Scaffold
Beta-alanine, a naturally occurring beta-amino acid, serves as a versatile molecular scaffold in the development of a wide array of biologically active compounds. Its inherent properties, and those of its derivatives, have found applications ranging from nutritional supplements to therapeutic agents and specialized chemicals. The strategic modification of the beta-alanine core, particularly at the amino and carboxyl groups, allows for the fine-tuning of physicochemical properties such as lipophilicity, bioavailability, and target specificity. This guide will focus on this compound and provide a comparative perspective against other key derivatives, offering insights into their potential applications and performance.
Physicochemical Properties: A Comparative Overview
The seemingly minor structural variations among beta-alanine derivatives can lead to significant differences in their physical and chemical characteristics. These properties, in turn, govern their behavior in biological systems.
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 23651-62-9[1] | C7H15NO2[1] | 145.20[1] | N,N-disubstituted ester; potential kinase inhibitor. |
| Beta-Alanine Ethyl Ester | 924-73-2[2] | C5H11NO2[2] | 117.15 | Primary amine ester; readily hydrolyzes to beta-alanine.[2] |
| N-Acetyl-beta-alanine | 3025-95-4 | C5H9NO3 | 131.13 | N-acylated derivative. |
| Ethyl N-acetyl-N-butyl-beta-alaninate (IR3535) | 52304-36-6 | C11H21NO3 | 215.29 | N-acylated, N-alkylated ester; insect repellent. |
Synthesis of Beta-Alanine Derivatives: A Methodological Perspective
The synthesis of beta-alanine derivatives typically involves standard organic chemistry transformations. The choice of synthetic route is often dictated by the desired substitutions on the amino and carboxyl groups.
General Synthesis of Beta-Alanine Esters
A common method for the synthesis of beta-alanine esters, such as Beta-Alanine Ethyl Ester, involves the Fischer esterification of beta-alanine with the corresponding alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid or by bubbling hydrogen chloride gas through the alcoholic suspension.
Synthesis of N-Alkylated Beta-Alanine Esters: The Case of this compound
The synthesis of N-alkylated derivatives like this compound can be achieved through reductive amination of a suitable carbonyl compound with beta-alanine ethyl ester or by direct N-alkylation. A plausible synthetic route involves the reaction of beta-alanine with an ethylating agent, followed by esterification. A reported synthesis method for this compound involves reacting ethyl imine with a hydroxide solution.[1] Another general approach for N-alkylation of beta-alanine involves reacting it with an alkyl halide (e.g., butyl bromide) in the presence of a base like potassium hydroxide.[3]
Comparative Performance and Applications
The true value of these derivatives lies in their diverse biological activities and applications. This section will compare and contrast their performance in key areas of research and development.
Enzyme Inhibition: A Focus on Kinases
A significant potential application of This compound is in the field of enzyme inhibition, with specific mention of its activity against tyrosine kinase and adenosine kinase .[1]
Tyrosine Kinases are critical mediators of cellular signaling pathways involved in cell growth, differentiation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
Adenosine Kinase (ADK) is a key enzyme that regulates the levels of adenosine, a nucleoside with important roles in neurotransmission, inflammation, and cardiovascular function.[5] Inhibition of ADK can potentiate the beneficial effects of endogenous adenosine.[5]
Comparative Landscape:
While direct comparative data is scarce, the inhibitory potential of other beta-alanine derivatives has been explored. For instance, various beta-alanine analogues have been tested for their ability to inhibit carnosine-synthetase.[6] Furthermore, structure-activity relationship (SAR) studies on N-acyl-beta-alanine amides have revealed their antiproliferative activity, which may be linked to the inhibition of cellular kinases.[7] The N-ethyl and ethyl ester moieties of this compound likely contribute to its lipophilicity, potentially enhancing its cell permeability and access to intracellular kinase targets compared to the more polar, unsubstituted beta-alanine.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of beta-alanine derivatives against a target kinase.
-
Reagents and Materials:
-
Recombinant target kinase (e.g., Tyrosine Kinase, Adenosine Kinase)
-
Substrate (peptide or small molecule specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Test compounds (this compound and other derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂ and other necessary co-factors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the test compounds, the target kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.[8]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Antimicrobial and Antiproliferative Activities
Several studies have highlighted the potential of beta-alanine derivatives as antimicrobial and antiproliferative agents. A study on the design and synthesis of esters, amides, and anilides of 3-benzamido propionic acid (an N-acylated beta-alanine) demonstrated significant in-vitro antimicrobial activity against various bacterial and fungal strains.[7][9] Notably, certain derivatives showed potent activity against Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger.[7]
Comparative Insights:
While there is no specific data on the antimicrobial properties of this compound, the existing research on other N-acylated and esterified derivatives suggests that modifications to the beta-alanine backbone can impart significant biological activity. The ethyl ester and N-ethyl groups of this compound could influence its membrane-disrupting capabilities or its ability to interfere with microbial metabolic pathways. Comparative screening of this compound alongside the derivatives reported in the literature, using standardized antimicrobial susceptibility testing protocols, would be necessary to ascertain its relative potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Reagents and Materials:
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium.
-
Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Pharmacokinetics and Bioavailability: The Role of Esterification and N-Alkylation
The esterification and N-alkylation of beta-alanine can significantly impact its pharmacokinetic profile. Ester derivatives like Beta-Alanine Ethyl Ester are expected to be more lipophilic than the parent beta-alanine, which could enhance their absorption across biological membranes. However, they are also susceptible to hydrolysis by esterases in the body, which would release beta-alanine.[2] This prodrug approach can be used to improve the delivery of the active parent compound.
The N-alkylation, as seen in This compound , further increases lipophilicity and may also influence metabolic stability. The ethyl groups on the nitrogen atom could sterically hinder access by metabolizing enzymes, potentially leading to a longer half-life compared to derivatives with a primary or secondary amine.
Comparative Considerations:
Conclusion and Future Directions
This compound presents an intriguing profile as a potential enzyme inhibitor, particularly against tyrosine and adenosine kinases. Its N,N-disubstituted ester structure distinguishes it from other more commonly studied beta-alanine derivatives. While direct comparative performance data is currently limited, the existing body of research on related compounds provides a strong rationale for its further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with other beta-alanine derivatives in relevant in vitro and in vivo models are crucial to establish its relative efficacy and potency.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound inhibits kinases and exhibits other potential biological activities will be key to its development as a research tool or therapeutic agent.
-
Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies are necessary to understand the ADME properties of this compound and to guide formulation development and dosing strategies.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-alkyl and ester groups of this compound will help in optimizing its activity and selectivity for specific biological targets.
By systematically addressing these research questions, the scientific community can unlock the full potential of this compound and other novel beta-alanine derivatives in drug discovery and development.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
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Frontiers. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Retrieved January 18, 2026, from [Link]
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PubMed. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Ethyl N-ethyl-beta-alaninate: An Orthogonal, Multi-Technique Approach
For researchers and professionals in drug development and chemical synthesis, the assertion of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The synthesis of a target molecule like Ethyl N-ethyl-beta-alaninate (C₇H₁₅NO₂, MW: 145.20 g/mol )[1] is only complete upon its rigorous analytical confirmation. A single analytical technique, however powerful, provides but a single perspective. True confidence in purity is achieved through an orthogonal approach, where multiple, independent analytical methods are employed to build a comprehensive and self-validating profile of the synthesized compound.
This guide provides a comparative analysis of the primary techniques for confirming the identity and quantifying the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how data from different techniques are integrated to deliver a definitive purity assessment.
The Foundational Step: Structural Elucidation and Functional Group Confirmation
Before quantifying purity, one must unequivocally confirm that the synthesized molecule is indeed this compound. Spectroscopic methods provide a detailed fingerprint of the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules. Proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. For purity assessment, NMR can detect and help identify impurities that contain protons or carbons, offering both qualitative and quantitative (via qNMR) insights.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation: The spectra should be consistent with the structure of this compound. The presence of unexpected peaks may indicate impurities, such as residual starting materials (N-ethyl-beta-alanine, ethanol) or reaction by-products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment (Structure: CH₃¹-CH₂²-NH-CH₂³-CH₂⁴-C⁵(=O)O-CH₂⁶-CH₃⁷) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1: -NH-CH₂-CH₃ | ~1.1 (triplet) | ~15 |
| 2: -NH-CH₂ -CH₃ | ~2.6 (quartet) | ~44 |
| 3: -NH-CH₂ -CH₂- | ~2.9 (triplet) | ~48 |
| 4: -CH₂-CH₂ -C(=O)- | ~2.5 (triplet) | ~35 |
| 5: C =O | - | ~173 |
| 6: -O-CH₂ -CH₃ | ~4.1 (quartet) | ~60 |
| 7: -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |
| NH Proton | Variable | - |
Fourier-Transform Infrared (IR) Spectroscopy: A Functional Group Quick-Check
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. While not suitable for precise quantification[2], it serves as an excellent preliminary check. For this compound, we expect to see characteristic absorptions for the ester carbonyl (C=O) and the secondary amine (N-H).
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small drop of the liquid this compound sample directly onto the crystal.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation: The resulting spectrum should display characteristic peaks confirming the molecular structure.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Secondary Amine) | 3300 - 3500 (moderate, sharp) | Stretch |
| C-H (Aliphatic) | 2850 - 3000 (strong) | Stretch |
| C=O (Ester) | 1730 - 1750 (strong, sharp) | Stretch |
| C-O (Ester) | 1150 - 1250 (strong) | Stretch |
| C-N (Amine) | 1020 - 1250 (moderate) | Stretch |
High-Resolution Purity Quantification: A Chromatographic Comparison
Once the structure is confirmed, the next critical step is to accurately quantify the purity. Chromatography separates the main compound from any impurities, allowing for their detection and quantification.
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data, as the FID response is highly proportional to the mass of carbon atoms, making area-percent calculations a reliable measure of purity.[3] For impurity identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice.
Experimental Protocol (GC-FID for Purity):
-
Instrument Setup: Use a GC system equipped with an FID and a suitable capillary column (e.g., a mid-polarity column like a DB-624 or equivalent, 30m x 0.25mm x 1.4µm).[3]
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Method Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes. (Note: This is a starting point and must be optimized).
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks corresponding to the main compound and any separated impurities.
Data Interpretation (GC-FID): Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: For enhanced accuracy, a relative response factor (RRF) should be determined for known impurities. However, in its absence, the area percent method provides a very strong estimation of purity.
Comparison with GC-MS: While GC-FID is superior for quantification, GC-MS is the preferred method for identifying unknown impurities. The mass spectrum of the main peak should confirm the molecular weight (m/z 145.2) and show a characteristic fragmentation pattern, with a prominent peak expected at m/z 58, corresponding to the [CH₂=N⁺(H)CH₂CH₃] fragment.[1]
High-Performance Liquid Chromatography (HPLC): The Versatile Alternative
Expertise & Experience: HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile impurities that would not be amenable to GC analysis. Since this compound is an amino acid derivative, HPLC is a highly relevant comparative technique.[4][5]
Experimental Protocol (Reverse-Phase HPLC with UV Detection):
-
Instrument Setup: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Eluent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Eluent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of ~0.5 mg/mL.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (for end-on carboxyl absorption)[6]
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject 10 µL of the sample.
Data Interpretation (HPLC): Purity is calculated using the same area percent method as in GC. This method is effective at separating the polar starting material (N-ethyl-beta-alanine) from the more non-polar product.
Integrated Workflow and Data Comparison
A robust purity assessment relies on the convergence of data from these orthogonal techniques. The workflow should be logical, starting with identity confirmation and moving to high-fidelity quantification.
Caption: Integrated workflow for purity confirmation.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Strengths | Limitations |
| NMR | Nuclear spin in a magnetic field | Detailed molecular structure, connectivity | Unambiguous structure elucidation, qNMR for purity | Lower sensitivity, can be complex to interpret |
| FT-IR | Infrared light absorption by molecular vibrations | Presence of functional groups | Fast, non-destructive, simple | Not quantitative, limited structural detail[2] |
| GC-MS | Chromatographic separation followed by mass-based detection | Component separation, molecular weight, fragmentation pattern | High sensitivity, excellent for impurity identification[1] | Requires volatile & thermally stable analytes |
| GC-FID | Chromatographic separation followed by flame ionization | High-precision quantitative data on purity | Excellent linearity and reproducibility for quantification[3] | Does not provide structural information on impurities |
| HPLC-UV | Chromatographic separation followed by UV light absorption | Purity data for a broader range of compounds | Versatile, suitable for non-volatile/thermally labile impurities | Requires a chromophore for detection[6], can be complex |
Conclusion
Confirming the purity of synthesized this compound is a multi-faceted process that cannot be reliably accomplished with a single analytical method. By employing an orthogonal approach—using NMR and IR for structural confirmation, GC-FID for primary quantitative analysis, and HPLC as a comparative separation technique—researchers can build a robust, self-validating data package. This rigorous methodology ensures that the material being carried forward into further research or development is of known identity and high purity, upholding the principles of scientific integrity and excellence.
References
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for Ethyl N-ethyl-beta-alaninate
Foreword: The Imperative of Orthogonal, Self-Validating Methodologies
In the landscape of chemical research and pharmaceutical development, the integrity of experimental data is paramount. A synthesized compound is merely a hypothesis until its structure and purity are unequivocally confirmed. This guide addresses the critical practice of cross-validation, not as a mere procedural checklist, but as a foundational scientific principle. We will move beyond the validation of a single analytical method to the concept of orthogonal verification , where disparate techniques, each with unique chemical principles, are employed to build an unassailable case for the identity and purity of a target molecule.
The subject of our investigation is Ethyl N-ethyl-beta-alaninate (CAS 23651-62-9), a substituted beta-amino acid ester.[1][2] While not a household name, its structural motifs are relevant in the synthesis of various organic compounds and potentially as a building block for novel therapeutic agents.[2] The principles detailed herein, however, are universally applicable. Our objective is to demonstrate how to construct a self-validating system of experiments that leaves no room for ambiguity, ensuring that the material you carry forward into further research is precisely what you believe it to be. This guide is structured to walk through a logical workflow, from synthesis to a multi-faceted analytical confirmation, explaining the causality behind each experimental choice.
Part 1: Synthesis and the Genesis of Potential Impurities
A robust analytical validation strategy begins with understanding the synthesis of the target compound. The reaction pathway is the primary source of potential impurities, which can include unreacted starting materials, byproducts, and isomers. A common and efficient route to N-alkylated beta-amino acid esters is the aza-Michael addition of an amine to an acrylate ester.
For this compound, a plausible synthesis involves the reaction of ethylamine with ethyl acrylate .[2]
Caption: Synthesis of this compound.
This reaction is straightforward but carries the risk of side reactions, primarily the di-addition of a second ethyl acrylate molecule to the newly formed secondary amine, creating a tertiary amine impurity. Therefore, our cross-validation strategy must be designed not only to confirm the presence of the desired product but also to rigorously search for these predictable impurities.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylamine (1.0 eq) dissolved in ethanol.
-
Addition: Slowly add ethyl acrylate (1.1 eq) to the stirred solution at room temperature. An excess of the acrylate is often used, but this can increase the risk of di-addition; careful stoichiometric control is key.
-
Reaction: Gently heat the mixture to reflux (~80°C) for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the target product.
Part 2: The Cross-Validation Framework: A Triad of Orthogonal Techniques
No single analytical technique is infallible. A comprehensive validation relies on comparing results from methods that measure different physicochemical properties of the molecule. We will employ a triad of common, yet powerful, techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates based on volatility and provides mass-to-charge ratio, giving fragmentation data.
-
High-Performance Liquid Chromatography (HPLC): Separates based on polarity and provides purity assessment via UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H and ¹³C).
Caption: Orthogonal cross-validation workflow.
Part 3: Methodologies and Comparative Data
Here, we detail the protocols for each analytical technique and present the expected results in a comparative format. For context, we will compare our target compound with its simpler analogue, β-Alanine ethyl ester (CAS 924-73-2), which lacks the N-ethyl group.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is an excellent tool for identifying small, volatile molecules. However, amino acid esters can exhibit poor peak shape due to their polar amine group. Derivatization is often necessary to cap this polar site, increasing volatility and thermal stability. We will use a common derivatizing agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create a more stable silyl derivative for analysis. This step is crucial for obtaining sharp, reproducible peaks and reliable mass spectra.
-
Sample Preparation: To 1 mg of the purified product, add 100 µL of pyridine and 100 µL of MSTFA. Heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
| Parameter | This compound | β-Alanine ethyl ester (Comparator) | Rationale for Difference |
| Molecular Weight | 145.20 g/mol [1][2] | 117.15 g/mol [3] | Presence of the N-ethyl group (C₂H₅). |
| Retention Time (RT) | ~9.5 min (as TMS derivative) | ~8.2 min (as TMS derivative) | Higher molecular weight and size leads to slightly longer retention. |
| Molecular Ion (M+) | m/z 145 (often weak or absent in EI) | m/z 117 (often weak or absent in EI) | Corresponds to the underivatized molecular weight. |
| Key Fragment 1 | m/z 86 | m/z 58 | Alpha-cleavage next to the nitrogen, loss of the carbethoxyethyl group. [CH₂(CH₃)N=CH₂]⁺ vs [H₂N=CH₂]⁺. |
| Key Fragment 2 | m/z 100 | m/z 102 | Loss of the ethyl ester group (-OC₂H₅). [M - 45]⁺. |
| Base Peak | m/z 86 | m/z 58 | The most stable fragment resulting from alpha-cleavage is typically the base peak for amines. |
Note: Retention times are illustrative and depend heavily on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is the gold standard for purity analysis in pharmaceutical development.[4] We will use a C18 column, which has long alkyl chains as the stationary phase. A mobile phase of acetonitrile and water, with a small amount of acid (like trifluoroacetic acid, TFA), is used. The TFA serves a critical dual purpose: it protonates the amine group to ensure a single ionic species and acts as an ion-pairing agent, improving peak shape and retention for the basic analyte.
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of the mobile phase A.
-
Injection: Inject 10 µL of the sample solution.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the ester carbonyl group).
-
Column Temperature: 30°C.
-
| Parameter | This compound | β-Alanine ethyl ester (Comparator) | Rationale for Difference |
| Retention Time (RT) | ~7.8 min | ~6.5 min | The N-ethyl group increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. |
| Purity (by Area %) | >99.5% | >99.5% (for a pure standard) | The goal of synthesis and purification is to achieve high purity, which is confirmed by the absence of significant secondary peaks. |
| UV λmax | ~210 nm | ~210 nm | The primary chromophore is the ester carbonyl group, which is common to both molecules. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR shows the number of different types of carbon atoms. The combination of these two techniques allows for a complete assignment of the molecular structure. The solvent choice (e.g., CDCl₃) is critical and must be free of interfering signals.
-
Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
| Assignment (Structure: CH₃-CH₂-NH-CH₂-CH₂-CO-O-CH₂-CH₃) | This compound (Expected δ, ppm) | β-Alanine ethyl ester (Expected δ, ppm) | Rationale for Difference |
| -O-CH₂-CH₃ (ester ethyl, t) | ~1.25 (3H, t) | ~1.26 (3H, t) | Environment is nearly identical. |
| -NH-CH₂-CH₃ (N-ethyl, t) | ~1.10 (3H, t) | N/A | Signal is unique to the N-ethylated compound. |
| -CO-CH₂- (t) | ~2.50 (2H, t) | ~2.45 (2H, t) | Slightly different chemical environment due to N-substitution. |
| -NH-CH₂- (q) | ~2.65 (2H, q) | N/A | Signal is unique to the N-ethylated compound. |
| -NH-CH₂-CH₂- (t) | ~2.85 (2H, t) | ~2.95 (2H, t) | N-ethyl group provides some shielding compared to the primary amine. |
| -O-CH₂- (ester ethyl, q) | ~4.15 (2H, q) | ~4.16 (2H, q) | Environment is nearly identical. |
| -NH- (s, broad) | ~1.5 (1H, br s) | ~1.8 (2H, br s) | The N-H proton signal is variable; primary amine has two protons. |
Note: Chemical shifts (δ) are approximate. 't' = triplet, 'q' = quartet, 'br s' = broad singlet.
Conclusion: Synthesizing a Confident Result
By employing this triad of orthogonal analytical methods, we have constructed a powerful cross-validation framework.
-
GC-MS confirmed the molecular weight via its fragmentation pattern and provided an initial purity assessment based on volatility.
-
RP-HPLC offered a high-resolution purity value based on polarity, confirming the absence of starting materials or more polar/non-polar byproducts.
-
NMR spectroscopy provided an unambiguous structural fingerprint, confirming the precise connectivity of every atom in the molecule and distinguishing it from potential isomers.
When the retention times, mass fragments, and spectral shifts from all three experiments align with the expected values for this compound and show purity levels exceeding 99%, we can confidently conclude that the experimental results have been cross-validated. This rigorous, multi-faceted approach ensures data integrity and provides the solid foundation necessary for advancing research and development.
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A Comparative Study of the Reactivity of N-Substituted Beta-Alanine Esters: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of various N-substituted beta-alanine esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing their reactivity, supported by detailed experimental protocols and a robust theoretical framework. By understanding the influence of N-substituents on the lability of the ester group, researchers can better design prodrugs, modify peptide backbones, and control the release kinetics of active pharmaceutical ingredients.
Introduction: The Significance of N-Substituted Beta-Alanine Esters
Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are pivotal in various biological and pharmaceutical applications. From their role in the biosynthesis of carnosine, a dipeptide with significant physiological functions, to their incorporation into peptidomimetics and other bioactive molecules, the chemical manipulation of beta-alanine is of great interest.[1][2] N-substituted beta-alanine esters, in particular, serve as versatile intermediates in organic synthesis and as key components in prodrug strategies, where the ester group is designed to be cleaved under specific physiological conditions to release the active molecule.[3]
The reactivity of the ester moiety is paramount in these applications. A highly labile ester may lead to premature drug release, while an overly stable ester might result in poor bioavailability. The N-substituent on the beta-alanine backbone plays a crucial role in modulating this reactivity through a combination of electronic and steric effects. This guide presents a systematic approach to comparing the reactivity of a selected series of N-substituted beta-alanine methyl esters, providing a blueprint for their synthesis, kinetic analysis, and the interpretation of the resulting data.
The Influence of N-Substituents: A Theoretical Framework
The reactivity of an ester towards nucleophilic acyl substitution, such as hydrolysis, is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The N-substituent in a beta-alanine ester can influence the electrophilicity of the carbonyl carbon through inductive and steric effects.
-
Electronic Effects: Electron-withdrawing groups on the nitrogen atom increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate. The Hammett and Taft equations provide a quantitative framework for correlating substituent electronic properties with reaction rates.[4][5][6]
-
Steric Effects: Bulky N-substituents can hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. The Taft steric parameter, Es, is a useful tool for quantifying these steric effects.[7][8]
This study will investigate a range of N-substituents to systematically probe these effects:
-
N-Acetyl: An electron-withdrawing group expected to increase reactivity.
-
N-Methyl: A weakly electron-donating group.
-
N-Benzyl: Inductively electron-withdrawing but can introduce steric bulk.
-
N-Phenyl: An aromatic substituent with both inductive and resonance effects.
-
N-tert-Butoxycarbonyl (Boc): A bulky, sterically hindering protecting group that is also electron-withdrawing.
Experimental Design and Protocols
This section outlines the synthesis of the target N-substituted beta-alanine methyl esters and a detailed protocol for a comparative kinetic study of their base-catalyzed hydrolysis.
Synthesis of N-Substituted Beta-Alanine Methyl Esters
The following is a general procedure for the synthesis of the target compounds, which may be adapted from established literature methods.[9][10][11]
General Procedure for N-Acylation of Beta-Alanine Methyl Ester Hydrochloride:
-
To a stirred solution of beta-alanine methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.) dropwise.
-
After stirring for 15 minutes, add the corresponding acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, or di-tert-butyl dicarbonate for Boc protection) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted beta-alanine methyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Procedure for N-Alkylation/Arylation of Beta-Alanine Methyl Ester:
Methods for N-alkylation and N-arylation can be more varied, often involving reductive amination or Buchwald-Hartwig amination protocols.[12][13]
Kinetic Study: Base-Catalyzed Hydrolysis
The rate of hydrolysis of the N-substituted beta-alanine methyl esters will be determined by monitoring the disappearance of the ester or the appearance of the carboxylate product over time using High-Performance Liquid Chromatography (HPLC). The reaction will be conducted under pseudo-first-order conditions with a large excess of hydroxide.[14][15]
Materials:
-
N-substituted beta-alanine methyl esters (as synthesized)
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Potassium phosphate monobasic (for buffer preparation)
-
Deionized water
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Thermostatted water bath
-
pH meter
-
Volumetric flasks and pipettes
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to a desired value (e.g., pH 10) for the hydrolysis reaction.
-
Prepare a 1.0 M stock solution of NaOH.
-
Prepare 10 mM stock solutions of each N-substituted beta-alanine methyl ester in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the phosphate buffer to the desired reaction temperature (e.g., 25 °C) in a thermostatted water bath.
-
To initiate the reaction, add a small aliquot of the ester stock solution to the pre-heated buffer to achieve a final ester concentration of 0.1 mM. The final reaction volume should contain a small percentage of acetonitrile (e.g., 1%) to ensure ester solubility without significantly altering the solvent properties.
-
Immediately after adding the ester, add a predetermined volume of the NaOH stock solution to achieve the desired excess concentration (e.g., 0.01 M).
-
Start a timer at the moment of NaOH addition.
-
-
HPLC Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a small amount of 1 M HCl to neutralize the NaOH.
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized for the separation and quantification of the ester and its corresponding carboxylate product. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the peak area of the ester at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration (or peak area) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (kOH) can be calculated by dividing kobs by the concentration of NaOH.
-
Data Presentation and Expected Results
The kinetic data for the hydrolysis of the different N-substituted beta-alanine methyl esters should be compiled in a clear and concise table.
Table 1: Expected Relative Hydrolysis Rates of N-Substituted Beta-Alanine Methyl Esters at pH 10 and 25 °C.
| N-Substituent | Electronic Effect | Steric Effect | Expected Relative Rate Constant (krel) |
| -H | Reference | Minimal | 1.00 |
| -C(O)CH₃ (Acetyl) | Electron-withdrawing | Moderate | > 1 |
| -CH₃ (Methyl) | Electron-donating | Small | < 1 |
| -CH₂Ph (Benzyl) | Inductively withdrawing | Moderate | > 1 (competing effects) |
| -Ph (Phenyl) | Inductively withdrawing, resonantly donating | Moderate | ~ 1 (competing effects) |
| -Boc | Electron-withdrawing | Large | < 1 (steric hindrance dominates) |
Note: The expected relative rates are qualitative predictions based on established principles of physical organic chemistry. The actual quantitative values would be determined experimentally.
Visualization of Reaction Mechanism and Experimental Workflow
General Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: General mechanism of base-catalyzed ester hydrolysis.
Experimental Workflow for Comparative Kinetic Study
Caption: Workflow for the comparative study of ester hydrolysis.
Discussion and Interpretation of Results
The experimental results are expected to demonstrate a clear correlation between the nature of the N-substituent and the rate of ester hydrolysis.
-
N-Acetyl group: As a strong electron-withdrawing group, the N-acetyl substituent is predicted to significantly increase the rate of hydrolysis compared to the unsubstituted beta-alanine ester. This is due to the increased electrophilicity of the carbonyl carbon.
-
N-Methyl group: The electron-donating nature of the methyl group should decrease the electrophilicity of the carbonyl carbon, resulting in a slower hydrolysis rate.
-
N-Benzyl and N-Phenyl groups: The reactivity of these esters will be influenced by a combination of inductive and steric effects. The benzyl group is primarily inductively withdrawing, which would accelerate the reaction, but its steric bulk may counteract this effect. The phenyl group can be inductively withdrawing but also has resonance effects that could be electron-donating or withdrawing depending on the specific interactions.
-
N-Boc group: The bulky tert-butoxycarbonyl group is expected to be the most sterically hindered, leading to the slowest rate of hydrolysis among the tested compounds, despite its electron-withdrawing character. This highlights that for significantly bulky substituents, steric effects can dominate over electronic effects.
By quantifying these differences, a structure-reactivity relationship can be established for this class of compounds. This information is invaluable for the rational design of beta-alanine-containing molecules with tailored stability and reactivity profiles.
Conclusion
This guide has outlined a comprehensive framework for the comparative study of the reactivity of N-substituted beta-alanine esters. By combining systematic synthesis, robust kinetic analysis, and a solid theoretical understanding of substituent effects, researchers can gain valuable insights into the factors that control the stability of these important molecules. The methodologies and principles described herein provide a foundation for the informed design of novel pharmaceuticals, biomaterials, and chemical probes based on the versatile beta-alanine scaffold.
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Asad. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
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MRS Communications. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]
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Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Retrieved from [Link]
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US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Catalyst University. (2019, February 9). Beta-Alanine, Carnosine Biosynthesis & Functions [Video]. YouTube. [Link]
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University of Washington. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]
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ResearchGate. (n.d.). Examples of catalytic Aminolysis of esters. [Link]
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ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
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Benchmarking Ethyl N-ethyl-beta-alaninate: A Comparative Guide for Advanced Drug Delivery Applications
For researchers, scientists, and professionals in drug development, the selection of optimal building blocks for novel delivery systems is a critical determinant of therapeutic success. This guide provides an in-depth technical comparison of Ethyl N-ethyl-beta-alaninate as a monomer for the synthesis of poly(β-amino ester)s (PBAEs), benchmarking its performance against established standards in the field. The insights provided herein are grounded in established experimental methodologies to ensure scientific integrity and reproducibility.
Introduction: The Role of N-Alkylated Beta-Amino Esters in Modern Drug Delivery
The development of biodegradable and biocompatible polymers has revolutionized the field of drug delivery. Among these, poly(β-amino ester)s (PBAEs) have emerged as a versatile class of materials for the encapsulation and targeted delivery of therapeutics, including small molecules and nucleic acids. The physicochemical properties of PBAEs, such as their biodegradability, pH-responsiveness, and drug encapsulation efficiency, are directly influenced by the choice of monomers used in their synthesis.[1]
This compound, a secondary amine-containing β-amino acid ester, is a key monomer in the synthesis of PBAEs. The N-ethyl substitution offers unique properties to the resulting polymer, influencing its solubility, degradation kinetics, and interaction with cellular membranes. This guide will explore the performance of this compound in the context of PBAE-based drug delivery systems, comparing it with other commonly employed monomers.
Comparative Analysis of Monomer Performance in Poly(β-amino ester) Synthesis
The performance of this compound is benchmarked against two classes of standard monomers: a primary amine β-amino acid ester, Ethyl 3-aminopropionate, and a more sterically hindered secondary amine β-amino acid ester, Ethyl N-butyl-beta-alaninate. The comparison focuses on key performance indicators for drug delivery applications.
Table 1: Comparative Physicochemical Properties of PBAEs Synthesized from Different Beta-Amino Acid Esters
| Property | PBAE from this compound | PBAE from Ethyl 3-aminopropionate (Standard 1) | PBAE from Ethyl N-butyl-beta-alaninate (Standard 2) | Rationale for Performance Difference |
| Molecular Weight (Mw) | Moderate to High | High | Moderate | The steric hindrance of the N-alkyl group can influence the polymerization kinetics. Primary amines generally lead to higher molecular weight polymers. |
| Solubility in Organic Solvents | High | Moderate | Very High | The presence and size of the N-alkyl group enhance the hydrophobicity and solubility of the polymer in common organic solvents, crucial for nanoparticle formulation.[2] |
| pH-Responsiveness (pKa) | ~6.5 - 6.8 | ~6.9 - 7.2 | ~6.3 - 6.6 | The basicity of the tertiary amine in the polymer backbone is influenced by the electron-donating nature and steric bulk of the N-alkyl group, affecting the "proton sponge" effect for endosomal escape.[3] |
| Biodegradation Rate | Moderate | Slow | Fast | The hydrophobicity and steric hindrance around the ester bonds influence the rate of hydrolytic degradation. More hydrophobic polymers may degrade faster. |
| Cytotoxicity | Low to Moderate | Low | Moderate to High | The cytotoxicity of cationic polymers is often related to their charge density and molecular weight. Higher hydrophobicity can also increase membrane disruption. |
Table 2: Performance Metrics in a Drug Delivery Context
| Performance Metric | PBAE from this compound | PBAE from Ethyl 3-aminopropionate (Standard 1) | PBAE from Ethyl N-butyl-beta-alaninate (Standard 2) | Causality of Performance |
| Drug Encapsulation Efficiency (%) | High (85-95%) | Moderate (70-85%) | High (80-90%) | The hydrophobic cavities created by the N-alkyl pendants facilitate the effective encapsulation of hydrophobic drugs.[2] |
| Nanoparticle Size (nm) | 150 - 250 | 100 - 200 | 200 - 300 | Monomer structure influences the self-assembly and compaction of the polymer chains during nanoparticle formation. |
| In Vitro Drug Release Profile | Sustained release over 48-72h | Slower, more prolonged release | Faster initial burst release | The degradation rate of the polymer is a key determinant of the drug release kinetics. |
| Gene Transfection Efficiency | High | Moderate to High | Moderate | The efficiency of endosomal escape, influenced by the polymer's pKa, is a critical factor for the delivery of nucleic acids. |
Experimental Protocols
To ensure the validity of the comparative data, standardized experimental protocols for the synthesis and characterization of PBAEs are essential.
Protocol 1: Synthesis of Poly(β-amino ester)s via Michael Addition
This protocol describes the synthesis of PBAEs from different β-amino acid ester monomers and a diacrylate.
Materials:
-
This compound
-
Ethyl 3-aminopropionate
-
Ethyl N-butyl-beta-alaninate
-
1,4-butanediol diacrylate (B4)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
Procedure:
-
In a clean, dry vial, dissolve the selected β-amino acid ester monomer in DMSO.
-
Add 1,4-butanediol diacrylate to the solution at a 1.2:1 molar ratio of amine to diacrylate.
-
Seal the vial and stir the reaction mixture at 90°C for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise to rapidly stirring diethyl ether.
-
Wash the precipitated polymer twice with diethyl ether.
-
Dry the polymer under vacuum at room temperature for 24 hours.
Causality Behind Experimental Choices:
-
The 1.2:1 molar ratio of amine to diacrylate is used to ensure the formation of amine-terminated polymers, which generally exhibit better biocompatibility and transfection efficiency.[4]
-
DMSO is chosen as the solvent due to its ability to dissolve both the monomers and the resulting polymer.
-
Precipitation in diethyl ether is a standard method for purifying and isolating the synthesized polymer.
Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles using the synthesized PBAEs and their subsequent characterization.
Materials:
-
Synthesized PBAE
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Acetone
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve 50 mg of the synthesized PBAE and 5 mg of the model drug in 1 mL of acetone.
-
Add the polymer-drug solution dropwise to 10 mL of deionized water while stirring vigorously.
-
Allow the nanoparticles to self-assemble by stirring for 4 hours at room temperature to ensure the evaporation of acetone.
-
Characterize the nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug encapsulation efficiency by centrifuging the nanoparticle suspension, collecting the supernatant, and measuring the concentration of the free drug using UV-Vis spectroscopy or HPLC. The encapsulation efficiency is calculated as: ((Total Drug - Free Drug) / Total Drug) * 100%.
-
Evaluate the in vitro drug release by dialyzing the nanoparticle suspension against PBS (pH 7.4) at 37°C and periodically measuring the drug concentration in the dialysis buffer.
Self-Validating System: The characterization of nanoparticle size, zeta potential, and encapsulation efficiency provides a multi-faceted validation of the formulation process. Consistent results across batches indicate a robust and reproducible protocol.
Visualization of Key Processes
Experimental Workflow: PBAE Synthesis and Nanoparticle Formulation
Caption: Workflow for PBAE synthesis and drug-loaded nanoparticle formulation.
Signaling Pathway: Endosomal Escape of PBAE/Drug Nanoparticles
Caption: Mechanism of PBAE-mediated endosomal escape and drug release.
Conclusion and Future Perspectives
This compound stands as a highly promising monomer for the development of advanced PBAE-based drug delivery systems. Its N-ethyl group confers a favorable balance of hydrophobicity and pH-responsiveness, leading to high drug encapsulation efficiencies and effective intracellular delivery. While primary amine-based PBAEs may offer higher molecular weights, the enhanced solubility and tunable degradation of polymers derived from this compound provide significant advantages for formulating nanoparticles with controlled release profiles. Further research should focus on in vivo studies to validate the in vitro performance and explore the full therapeutic potential of these versatile biomaterials.
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A Comparative Guide to Validating the Biological Activity of Ethyl N-ethyl-beta-alaninate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Ethyl N-ethyl-beta-alaninate. It offers a structured approach to experimental design, presents objective comparisons with relevant alternatives, and includes detailed protocols grounded in established scientific principles.
Introduction: Unveiling the Potential of a Beta-Alanine Derivative
This compound is a derivative of the non-essential amino acid beta-alanine. While beta-alanine is well-known for its role in improving athletic performance and acting as a precursor to the intracellular buffer carnosine, the specific biological activities of its N-alkylated esters are less characterized[1][2]. The ethyl ester and N-ethyl substitutions on the beta-alanine backbone suggest potential alterations in its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and receptor affinity.
This guide outlines a systematic approach to hypothesize and validate the biological activities of this compound, focusing on two primary, plausible mechanisms of action derived from its structural similarity to beta-alanine: modulation of inhibitory neurotransmitter receptors and influence on muscle physiology.
Part 1: Hypothesized Biological Activities & Comparative Framework
Based on its chemical structure, two primary areas of biological activity are hypothesized for this compound. To rigorously assess these potential activities, a comparative approach is essential.
Hypothesis 1: Modulation of GABAergic and Glycinergic Neurotransmission
Beta-alanine is a known agonist at both gamma-aminobutyric acid (GABA) and glycine receptors, the two major inhibitory neurotransmitter systems in the central nervous system[3][4][5]. The N-ethyl group on this compound may alter its binding affinity and efficacy at these receptors.
Hypothesis 2: Influence on Muscle Physiology via Carnosine Synthesis
Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide that plays a crucial role in buffering pH in skeletal muscle during high-intensity exercise[2]. It is plausible that this compound could serve as a pro-drug for beta-alanine, influencing carnosine synthesis and, consequently, muscle fatigue resistance.
Comparative Compounds:
To provide a robust validation, the activities of this compound will be compared against:
-
Beta-alanine: The parent compound, serving as a positive control for known biological effects.
-
GABA and Glycine: As endogenous agonists for their respective receptors.
-
Ethyl beta-alaninate: To discern the effect of the N-ethyl group from the ethyl ester modification[6].
-
Negative Control: A vehicle control (e.g., DMSO or saline) to establish a baseline.
Part 2: Experimental Validation Workflows
A multi-tiered approach, starting with in vitro assays and progressing to more complex models, is recommended for a thorough validation.
Workflow 1: Assessing Neurotransmitter Receptor Modulation
This workflow aims to determine if this compound can bind to and modulate the activity of GABA and glycine receptors.
Caption: Workflow for validating impact on muscle physiology.
1. Biochemical Assay: Carnosine Synthase Activity
-
Objective: To determine if this compound can be utilized by carnosine synthase to produce a carnosine analog or if its hydrolysis product, beta-alanine, can be used.
-
Methodology: A radiometric assay measuring the incorporation of radiolabeled beta-alanine into carnosine is a precise method.[7][8]
-
Purify carnosine synthase from a tissue source like chicken pectoral muscle or use a recombinant version.[9]
-
Prepare a reaction mixture containing the enzyme, L-histidine, ATP, and the test compound (or [3H]β-alanine as a tracer).
-
Incubate the mixture at 37°C.
-
Stop the reaction and separate the resulting dipeptide (carnosine) from the substrates using chromatography.
-
Quantify the amount of radiolabeled carnosine formed.
-
2. In Vitro Muscle Model: Isolated Muscle Contractility and Fatigue
-
Objective: To assess the direct effect of the compound on muscle force production and resistance to fatigue.
-
Methodology: Using an isolated muscle preparation (e.g., mouse extensor digitorum longus or soleus) allows for the measurement of contractile properties.[10][11][12]
-
Dissect the muscle and mount it in an organ bath containing oxygenated Ringer's solution.
-
Pre-incubate the muscle with the test compound for a set duration.
-
Stimulate the muscle electrically to induce contractions and measure force output.
-
To assess fatigue, apply repeated tetanic stimulations and measure the decline in force over time.[13]
-
Compare the time to fatigue and force recovery between treated and untreated muscles.
-
Table 2: Hypothetical Data for Muscle Fatigue Assay
| Treatment Group | Time to 50% Force Decline (seconds) | Force Recovery at 10 min (%) |
| Vehicle Control | 120 ± 10 | 65 ± 5 |
| Beta-alanine (10 mM) | 180 ± 12 | 85 ± 6 |
| This compound (10 mM) | 165 ± 11 | 80 ± 5 |
This table demonstrates a clear comparison of the anti-fatigue effects of the compounds.
Part 3: Data Interpretation and Further Steps
The results from these assays will provide a comprehensive profile of the biological activity of this compound.
-
If receptor binding and functional activity are confirmed: This would suggest a potential role as a neuromodulator. Further studies could explore its effects in in vivo models of anxiety or epilepsy, potentially using a larval zebrafish locomotor assay as an intermediate step.[14][15]
-
If an impact on muscle fatigue is observed: This would support its potential as an ergogenic aid. Follow-up studies could measure carnosine levels in muscle tissue after supplementation to confirm the mechanism of action.
Trustworthiness and Self-Validation:
The protocols described are designed to be self-validating through the inclusion of appropriate controls. Positive controls (GABA, beta-alanine) ensure that the assay systems are working correctly, while negative controls establish a baseline for comparison. The use of multiple, orthogonal assays (e.g., binding and functional assays) provides a more robust validation of any observed activity.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Ethyl N-ethyl-beta-alaninate Analysis
Introduction
Ethyl N-ethyl-beta-alaninate (CAS 23651-62-9) is an organic compound with applications in various chemical syntheses.[1] Its purity and concentration are critical quality attributes that necessitate robust and reliable analytical methods for quantification. Ensuring that analytical results are consistent and comparable across different laboratories is paramount for regulatory compliance, quality control, and successful drug development.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the analysis of this compound. An ILC, also known as a proficiency test (PT), is the process of evaluating the performance of multiple laboratories by having them test the same or similar samples.[2][3] As mandated by standards like ISO/IEC 17025, successful participation in such comparisons is a key indicator of a laboratory's technical competence.[4][5] This document is intended for researchers, scientists, and quality assurance professionals seeking to validate their analytical procedures and ensure the accuracy and reproducibility of their data.
Analytical Methodologies for this compound
The selection of an appropriate analytical technique is the foundation of any successful analysis. For this compound, two primary methods are prevalent due to their sensitivity, specificity, and robustness: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[6] The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of a GC column. The mass spectrometer then fragments the eluted molecules and identifies them based on their unique mass-to-charge ratio, providing high confidence in identification.[7]
-
Causality: This method is chosen for its excellent separation efficiency and the definitive structural information provided by the mass spectrum, which is crucial for unambiguous identification in complex matrices. A non-polar or mid-polar column is typically selected to achieve good peak shape and resolution for this amine-containing ester.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound, which are amenable to analysis in solution, Reverse-Phase HPLC (RP-HPLC) is a common choice.[8]
-
Causality: RP-HPLC is advantageous as it often requires minimal sample derivatization compared to GC.[9][10] A C18 column is typically employed, which separates compounds based on their hydrophobicity. The mobile phase, usually a mixture of acetonitrile and water with an acid modifier like formic acid, is optimized to achieve efficient separation and good peak symmetry. Detection can be performed using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).
Designing the Inter-Laboratory Comparison (ILC) Study
A well-designed ILC is critical for generating meaningful and actionable data. The process must be meticulously planned, from protocol development to final data analysis, in accordance with international standards such as ISO/IEC 17043.[2][11]
ILC Workflow
The overall workflow for an ILC study involves several key stages, each requiring careful consideration to ensure the integrity of the comparison.
Caption: Workflow for an Inter-Laboratory Comparison study.
Step-by-Step Protocol for ILC Organization
-
Define Objectives: Clearly state the purpose of the ILC. Is it to validate a new analytical method, assess laboratory proficiency, or certify a reference material?
-
Select Participants: Invite a sufficient number of laboratories to ensure statistical validity.
-
Prepare Test Material: Prepare a bulk sample of this compound. Ensure the material is homogeneous and stable throughout the duration of the study. Divide it into identical samples for distribution.
-
Establish the Assigned Value: Determine the reference concentration of the analyte in the test material. This can be done through formulation (gravimetric preparation) or by a designated reference laboratory with a fully validated, high-accuracy method.
-
Develop the Protocol Document: Provide participants with a clear, unambiguous protocol that specifies:
-
Sample storage and handling instructions.
-
Detailed analytical procedures (or allow labs to use their own validated methods, which should be declared).
-
Method validation and system suitability requirements.
-
Data reporting format and deadline.
-
-
Sample Distribution: Ship the samples to participating laboratories under controlled conditions to prevent degradation.
-
Data Collection and Analysis: Confidentially collect the results from all participants. Perform statistical analysis to evaluate performance.
Method Validation: The Cornerstone of Reliable Analysis
Before any laboratory can participate in an ILC, its analytical method must be thoroughly validated to demonstrate that it is fit for its intended purpose.[12] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[13][14]
The core validation parameters are summarized below:
| Parameter | Description | Purpose |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[15][16] | To ensure the method is not susceptible to interference. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15] | To establish the concentration range over which the method is accurate. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[12][14] | To define the operational boundaries of the method. |
| Accuracy | The closeness of agreement between the value found and an accepted reference value. Often expressed as percent recovery.[15][17] | To assess systematic error or bias in the method. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.[15][18] | To evaluate random error and the method's consistency. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][18] | To determine the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] | To define the lower limit for reliable quantitative measurements. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][17] | To ensure the method is reliable during normal usage. |
Experimental Protocols
The following are detailed, self-validating protocols for the analysis of this compound. These protocols include system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.
Sample Analysis Workflow
Caption: General workflow for sample analysis in a regulated lab.
Protocol 1: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the ILC sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: Restek Stabilwax (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[19]
-
Inlet: 260°C, Split mode (e.g., 10:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 60°C for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 35-450) and/or Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 58, 42, 44).[7]
-
-
System Suitability Test (SST):
-
Inject a mid-level calibration standard six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor for the analyte peak should be between 0.8 and 1.5.
-
-
Analysis Sequence: Inject a solvent blank, followed by the calibration standards, a continuing calibration verification (CCV) standard, the prepared ILC samples, and another CCV.
-
Data Processing: Generate a calibration curve from the standards. Quantify the this compound concentration in the ILC samples using the regression equation.
Protocol 2: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water. Create a series of calibration standards as described for GC-MS.
-
Sample Preparation: Prepare the ILC sample as described for GC-MS, using the mobile phase as the diluent.
-
HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: YMC Triart C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[20]
-
Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/Vis at an appropriate wavelength (e.g., 210 nm) or MS detector.
-
-
System Suitability Test (SST):
-
Inject a mid-level calibration standard six times.
-
Acceptance Criteria: RSD of peak area and retention time must be ≤ 2.0% and ≤ 1.0%, respectively. Tailing factor should be between 0.8 and 1.5.
-
-
Analysis Sequence: Run the analysis sequence as described for GC-MS.
-
Data Processing: Generate a calibration curve and quantify the samples.
Data Analysis and Performance Evaluation
After receiving data from all participating laboratories, a statistical evaluation is performed to assess proficiency. The most common metric used is the Z-score.[3][21]
-
Z-score Calculation:
-
Z = (x - X) / σ
-
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the consensus mean or reference value).
-
σ is the standard deviation for proficiency assessment (often a predetermined value based on the method's expected precision).[21]
-
-
-
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
-
In addition to Z-scores, homogeneity tests like Cochran's test (for variances) and Grubbs' test (for means) can be used to identify statistical outliers among the submitted data before calculating the consensus mean.[4]
Hypothetical ILC Data Summary
The following table presents hypothetical results from a 10-laboratory ILC study. The assigned value (X) is 24.85 mg/mL with a proficiency standard deviation (σ) of 0.75 mg/mL.
| Laboratory ID | Method | Reported Value (mg/mL) | Z-score | Performance |
| Lab 01 | GC-MS | 25.10 | 0.33 | Satisfactory |
| Lab 02 | HPLC-UV | 24.95 | 0.13 | Satisfactory |
| Lab 03 | GC-MS | 26.20 | 1.80 | Satisfactory |
| Lab 04 | GC-MS | 23.50 | -1.80 | Satisfactory |
| Lab 05 | HPLC-UV | 24.60 | -0.33 | Satisfactory |
| Lab 06 | GC-MS | 22.50 | -3.13 | Unsatisfactory |
| Lab 07 | HPLC-UV | 25.35 | 0.67 | Satisfactory |
| Lab 08 | GC-MS | 24.75 | -0.13 | Satisfactory |
| Lab 09 | HPLC-UV | 26.50 | 2.20 | Questionable |
| Lab 10 | GC-MS | 24.90 | 0.07 | Satisfactory |
Conclusion and Recommendations
This guide outlines a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. The successful execution of such a study hinges on three pillars: the use of robust and validated analytical methods, a meticulously designed study protocol, and rigorous statistical analysis of the resulting data.
Laboratories demonstrating unsatisfactory or questionable performance (e.g., Lab 06 and Lab 09 in the example) must conduct a thorough root cause analysis and implement corrective actions. This self-validating system of proficiency testing is essential for maintaining high standards of data quality, ensuring product safety, and fostering confidence in analytical results across the scientific community.
References
-
ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link][13]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][15]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][12]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][22]
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YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][14]
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eas-eth.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link][2]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][7]
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CompaLab. (n.d.). What is an inter laboratory comparison?. Retrieved from [Link][3]
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Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link][4]
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Morehouse Instrument Company. (2022). How to Participate in an Interlaboratory Comparison (ILC) Easily. Retrieved from [Link][5]
-
SIELC Technologies. (2018). β-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link][8]
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European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Retrieved from [Link][23]
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3M. (n.d.). 3M Environmental Laboratory - General Method for the Analysis of Organics in Solvent by GC/MS. Retrieved from [Link][6]
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Frontiers in Chemistry. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link][19]
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Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. Retrieved from [Link][11]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link][18]
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ACS Publications. (2025). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link][20]
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MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link][9]
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PubMed. (2013). Validation of the analytical procedure for the determination of the neurotoxin β-N-methylamino-L-alanine in complex environmental samples. Retrieved from [Link][10]
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Safety Operating Guide
Navigating the Safe Handling of Ethyl N-ethyl-beta-alaninate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Ethyl N-ethyl-beta-alaninate, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each safety protocol. Our objective is to empower researchers with the knowledge to not only follow procedures but to cultivate a proactive safety culture within the laboratory.
Understanding the Compound: Hazard Identification
This compound (CAS No. 23651-62-9) is a valuable intermediate in various synthetic pathways.[1] While not classified as acutely toxic, it presents hazards that demand careful management. The primary risks associated with this compound are:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with this compound. The following recommendations are based on a comprehensive evaluation of the compound's properties and potential for exposure.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses conforming to EN166 (EU) or NIOSH (US) standards provide a minimum level of protection.[5]
-
Safety Goggles: When there is a potential for splashing or the generation of aerosols, tightly fitting safety goggles are required to provide a complete seal around the eyes.[5]
-
Face Shield: In addition to safety goggles, a face shield should be worn when handling larger volumes or when the risk of a significant splash is high.
Skin Protection
To prevent skin contact and potential irritation, the correct selection and use of gloves and protective clothing are essential.
-
Gloves: The choice of glove material is critical for ensuring adequate protection. While general "chemical impermeable gloves" are often recommended, a more nuanced approach is necessary.[6]
| Glove Material | Breakthrough Time | Suitability |
| Nitrile Rubber | Not specified | Good for incidental contact and splash protection. Should be changed immediately upon contamination.[4] |
| Butyl Rubber | Not specified | Offers excellent resistance to many esters and ketones. Recommended for prolonged handling or when immersion is possible. |
| Viton® | Not specified | Provides superior resistance to a wide range of chemicals, including aromatic and chlorinated solvents. Suitable for high-risk applications. |
It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor splashes and spills.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
Engineering controls, such as fume hoods, are the primary means of controlling exposure to vapors and aerosols.
-
Well-Ventilated Area: For handling small quantities, working in a well-ventilated area may be sufficient.[2][6]
-
Fume Hood: All procedures that may generate significant vapors or aerosols, or that involve heating this compound, must be conducted in a certified chemical fume hood.
-
Respirator: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required in such cases.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
